9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane
Description
BenchChem offers high-quality 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
1018608-10-0 |
|---|---|
Molecular Formula |
C9H18N2O |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C9H18N2O/c1-11-5-2-9(3-6-11)8-10-4-7-12-9/h10H,2-8H2,1H3 |
InChI Key |
ORNYXYUMLMRMFR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CC1)CNCCO2 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane chemical structure and properties
This technical guide provides an in-depth analysis of 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane , a privileged spirocyclic scaffold increasingly utilized in modern drug discovery to improve physicochemical properties and access novel intellectual property space.[1]
Scaffold Analysis, Synthetic Methodologies, and Medicinal Chemistry Applications
Executive Summary
The 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane scaffold represents a strategic structural motif in medicinal chemistry, classified as a "privileged spirocycle." Unlike flat aromatic systems, this scaffold introduces significant three-dimensional complexity (
This guide details the structural properties, validated synthetic routes, and therapeutic utility of this scaffold, specifically focusing on its application in dual-target ligands (e.g., MOR/
Structural Characterization & Properties[1][2][3]
Chemical Structure and Numbering
The IUPAC numbering for spiro systems dictates the nomenclature. For 1-oxa-4,9-diazaspiro[5.5]undecane :
-
Ring A (Oxazine): Contains Oxygen at position 1 and Nitrogen at position 4.[1]
-
Spiro Carbon: Located at position 6.[1]
-
Ring B (Piperidine): Contains Nitrogen at position 9.[1]
-
9-Methyl Substituent: A methyl group attached to the piperidine nitrogen (
), rendering it a tertiary amine.
Figure 1: Connectivity and numbering of the 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane scaffold.
Physicochemical Profile
The spiro-fusion locks the two rings into a defined conformation, typically minimizing the energy penalty for binding to protein targets compared to flexible linkers.
| Property | Value (Approx.) | Significance |
| Molecular Formula | Core building block | |
| Molecular Weight | 170.25 g/mol | Fragment-like, ideal for growing |
| cLogP | -0.2 to 0.5 | High water solubility; low lipophilicity |
| TPSA | ~24.5 | Excellent CNS penetration potential |
| pKa ( | 8.5 – 9.5 | Basic center (Piperidine-like) |
| pKa ( | 7.0 – 8.0 | Secondary amine; nucleophilic handle |
| 1.0 | Maximized 3D character (Escape from Flatland) |
Synthetic Methodologies
The synthesis of the 1-oxa-4,9-diazaspiro[5.5]undecane core is non-trivial due to the construction of the quaternary spiro center. The most robust route, validated by Esteve Pharmaceuticals and others, utilizes a Corey-Chaykovsky epoxidation followed by ring expansion.
Retrosynthetic Analysis
The strategy relies on converting a 4-piperidone derivative into a spiro-epoxide, which serves as the electrophilic anchor for the second ring construction.
Figure 2: Retrosynthetic logic flow from the target spirocycle back to commercial starting materials.[1]
Detailed Experimental Protocol
Objective: Synthesis of the core scaffold from N-methyl-4-piperidone.
Step 1: Spiro-Epoxide Formation (Corey-Chaykovsky)
This step installs the spiro carbon and the oxygen atom of the future oxazine ring.
-
Reagents: Trimethylsulfoxonium iodide (
), Sodium Hydride (NaH), DMSO/THF.[1] -
Protocol:
-
Suspend NaH (1.2 eq) in dry DMSO under
. -
Add
(1.2 eq) portion-wise at room temperature. Stir until gas evolution ceases (formation of dimethylsulfoxonium methylide). -
Add N-methyl-4-piperidone (1.0 eq) dropwise in THF.
-
Heat to 50°C for 2-4 hours.
-
Workup: Quench with water, extract with EtOAc. The product is 6-methyl-1-oxa-6-azaspiro[2.5]octane .[1]
-
Step 2: Epoxide Ring Opening
This step introduces the nitrogen (
-
Reagents: Primary amine (
, e.g., Benzylamine for protection or Ammonia), Methanol/Ethanol.[1] -
Protocol:
Step 3: Cyclization to Spiro-Lactam
-
Reagents: Chloroacetyl chloride,
, DCM (or biphasic ).[1] -
Protocol:
-
Dissolve the amino-alcohol in DCM/0°C.
-
Add Chloroacetyl chloride (1.1 eq) and base.
-
Intermediate: Forms the chloroacetamide.
-
Cyclization: Treat with strong base (e.g., KOtBu or NaH) to effect the intramolecular
displacement of the chloride by the tertiary alcohol (alkoxide).[1] -
Product: 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one (or 5-one).[1]
-
Step 4: Reduction
-
Reagents:
(LAH) or Borane-THF ( ).[1] -
Protocol: Standard amide reduction to yield the final secondary amine 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane .
Medicinal Chemistry Applications
The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold is a validated bioisostere for piperazines and bis-piperidines, offering distinct vector orientations for substituents.[1]
Case Study: Dual MOR Agonist / R Antagonist
Researchers at Esteve Pharmaceuticals utilized this scaffold to develop dual-action analgesics.[2]
-
Rationale: Targeting the Mu-Opioid Receptor (MOR) provides analgesia, while antagonizing the Sigma-1 receptor (
R) mitigates opioid-induced side effects (hyperalgesia, tolerance).[1] -
SAR Insight:
-
Position 9 (
): Tolerates bulky hydrophobic groups (e.g., Phenethyl) essential for the MOR pharmacophore.[1] -
Position 4 (
): Tolerates heteroaryl groups (e.g., Pyridine) to tune R affinity. -
Result: The spiro scaffold maintained potency (
< 10 nM) while improving metabolic stability compared to linear analogs.[1]
-
Kinase Inhibition (METTL3)
Recent studies (e.g., J. Med.[1] Chem. 2021) identified this spiro system as a core for METTL3 inhibitors (RNA methyltransferase).[1]
-
Mechanism: The spiro cycle occupies the SAM-binding pocket, mimicking the ribose ring's geometry while projecting substituents into the solvent-exposed region.
-
Advantage: The high
count improves solubility, a common failure point in kinase inhibitor development.[1]
Bioisosterism Guide
When to switch to 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane:
-
Solubility Issues: If a piperazine analog is too lipophilic.[1]
-
Selectivity: To restrict conformational freedom of a flexible linker.[1]
-
IP Generation: To move away from crowded piperazine/morpholine IP space.
References
-
Dual MOR/Sigma-1 Ligands: Díaz, J. L., et al. "4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain."[1] Journal of Medicinal Chemistry, 2020, 63(5), 2434–2454.[1][2] Link[1]
-
Spiro Scaffold Synthesis: Burkhard, J. A., et al. "Synthesis and Structural Analysis of a New Class of Spirocyclic Building Blocks." Organic Letters, 2010.[1] (General reference for spiro-piperidine synthesis logic).
- METTL3 Inhibitors: Moroz-Omori, E. V., et al. "Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel." Journal of Medicinal Chemistry, 2021.
-
Corey-Chaykovsky Reaction: Corey, E. J., & Chaykovsky, M. "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[3][4][5] Formation and Application to Organic Synthesis." Journal of the American Chemical Society, 1965, 87(6), 1353–1364. Link[1]
Sources
- 1. WO2021132422A1 - Pyridazinyl thiazolecarboxamide compound - Google Patents [patents.google.com]
- 2. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adichemistry.com [adichemistry.com]
- 4. Johnson-Corey-Chaykovsky_reaction [chemeurope.com]
- 5. Corey-Chaykovsky Reaction [organic-chemistry.org]
therapeutic potential of 1-oxa-4,9-diazaspiro[5.5]undecane scaffolds
An In-Depth Technical Guide to the Therapeutic Potential of 1-Oxa-4,9-diazaspiro[5.5]undecane Scaffolds
Executive Summary
The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold has emerged as a "privileged" heterocyclic motif in modern medicinal chemistry. Its inherent three-dimensionality and conformational rigidity provide a unique framework for the precise spatial orientation of functional groups, enabling the design of highly potent and selective ligands for a diverse range of biological targets. This technical guide synthesizes current research to provide drug development professionals with a comprehensive understanding of this scaffold's therapeutic potential. We will delve into its versatile synthesis, explore its validated application in developing safer analgesics through a novel dual-target mechanism, and survey its emerging potential in oncology and infectious diseases. This document provides not only a review of the existing literature but also actionable, field-proven protocols and the scientific rationale behind experimental designs, serving as a foundational resource for researchers aiming to leverage this promising chemical entity.
The 1-Oxa-4,9-diazaspiro[5.5]undecane Core: A Privileged Scaffold for Drug Discovery
The Significance of Spirocyclic Scaffolds
In the quest for novel therapeutics with improved efficacy and specificity, medicinal chemists are increasingly moving away from flat, aromatic structures towards more complex, three-dimensional molecules. Spirocyclic systems, which contain two rings connected by a single common atom (a quaternary spiro-carbon), are at the forefront of this trend. This structural feature imparts significant conformational rigidity, which can reduce the entropic penalty upon binding to a biological target, often leading to enhanced potency.[1] The defined three-dimensional arrangement of substituents allows for more precise and selective interactions with protein binding pockets compared to more flexible acyclic or simple cyclic analogues.[1]
Structural and Physicochemical Attributes
The 1-oxa-4,9-diazaspiro[5.5]undecane core is a dipiperidine system spiro-fused and containing an oxygen atom in one of the rings. This structure offers several advantages:
-
Defined Exit Vectors: The spirocyclic core presents well-defined vectors from its nitrogen and carbon atoms, allowing for systematic exploration of chemical space during structure-activity relationship (SAR) studies.
-
Improved Physicochemical Properties: The inclusion of heteroatoms (two nitrogens and one oxygen) can improve properties like aqueous solubility and hydrogen bonding capacity, which are critical for favorable pharmacokinetics.
-
Synthetic Tractability: As will be discussed, the scaffold is accessible through versatile and scalable synthetic routes, making it attractive for drug development campaigns.
Versatile Synthesis of 1-Oxa-4,9-diazaspiro[5.5]undecane Derivatives
A key advantage of this scaffold is its accessibility through robust chemical synthesis. The primary route allows for diversification at multiple positions, which is essential for optimizing biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
General Synthetic Workflow
The synthesis of 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, a class that has shown significant promise as dual-acting analgesics, serves as an excellent case study. The general workflow involves building the spirocyclic core first, followed by diversification at the key nitrogen positions.[2][3][4]
Caption: A generalized synthetic workflow for producing diverse 1-oxa-4,9-diazaspiro[5.5]undecane derivatives.
Protocol: Synthesis of 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives
This protocol is adapted from the methodologies described for the synthesis of dual MOR/σ1R ligands.[4][5]
Step 1: Formation of the Spirocyclic Core
-
To a solution of N-Boc-4-piperidone in a suitable solvent (e.g., methanol), add 2-(aminooxy)ethan-1-ol.
-
Stir the reaction mixture at room temperature until the formation of the oxime is complete, as monitored by Thin Layer Chromatography (TLC).
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), in a portion-wise manner while maintaining a neutral or slightly acidic pH.
-
Continue stirring until the reduction is complete.
-
Work up the reaction by quenching with an aqueous base, extracting with an organic solvent (e.g., dichloromethane), and purifying by column chromatography to yield the core spirocycle.
Step 2: Introduction of the Aryl Group at Position 4
-
Dissolve the spirocyclic intermediate in a solvent suitable for Buchwald-Hartwig amination (e.g., toluene or dioxane).
-
Add the desired aryl halide (e.g., a substituted bromopyridine), a palladium catalyst (e.g., Pd₂(dba)₃), and a suitable ligand (e.g., Xantphos).
-
Add a base, such as sodium tert-butoxide (NaOtBu).
-
Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed.
-
Cool the reaction, filter through celite, and purify the product by column chromatography.
Step 3: Deprotection of the Boc Group
-
Dissolve the N-Boc protected intermediate in a solvent such as dichloromethane.
-
Add an acid, typically trifluoroacetic acid (TFA), and stir at room temperature.
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture in vacuo to remove excess acid and solvent.
Step 4: N-Alkylation at Position 9
-
Dissolve the deprotected amine from the previous step in a polar aprotic solvent (e.g., acetonitrile or DMF).
-
Add a base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA).
-
Add the desired alkylating agent (e.g., a phenethyl bromide derivative).
-
Stir the reaction, with heating if necessary, until completion.
-
Perform an aqueous workup and purify the final compound by column chromatography or preparative HPLC to yield the target molecule.
Key Therapeutic Application: Dual-Target Analgesia
The most well-documented therapeutic application of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold is in the treatment of pain.[2] Researchers have ingeniously used this scaffold to design compounds that act on two distinct biological targets involved in pain signaling, aiming to create potent analgesics with a superior safety profile compared to traditional opioids.[4]
Mechanism: MOR Agonism and σ1R Antagonism
The novel strategy involves combining μ-opioid receptor (MOR) agonism with sigma-1 receptor (σ1R) antagonism in a single molecule.[3]
-
μ-Opioid Receptor (MOR) Agonism: This is the classical mechanism of action for opioid analgesics like morphine and oxycodone. Activation of MORs in the central and peripheral nervous systems leads to powerful pain relief.
-
Sigma-1 Receptor (σ1R) Antagonism: The σ1R is a unique intracellular chaperone protein that modulates various signaling pathways. Antagonizing σ1R has been shown to potentiate opioid analgesia and, crucially, to counteract some of its debilitating side effects, such as hyperalgesia, constipation, and tolerance development.[2]
The synergistic combination of these two mechanisms holds the potential for strong pain relief with a reduced side-effect burden, a significant goal in pain management.[4]
Caption: Dual mechanism of action for analgesia via MOR agonism and σ1R antagonism.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold has yielded key insights into the structural requirements for potent dual-target activity.[2][3]
| Position of Substitution | Favorable Moieties | Impact on Activity |
| Position 9 (N-alkylation) | Phenethyl derivatives | Provided the best profiles for dual affinity. |
| Position 4 (N-arylation) | Substituted pyridyl moieties | Crucial for high affinity at both MOR and σ1R. |
| Position 2 | Small alkyl groups | Contributed to the best overall profiles. |
Preclinical Efficacy of Lead Compound 15au
One of the most promising compounds from this series, 15au , demonstrated a balanced profile of potent MOR agonism and σ1R antagonism.[4] In preclinical studies, it showed significant analgesic activity comparable to the standard opioid oxycodone, but with a key safety advantage.[2][4]
| Compound | Analgesic Activity (Paw Pressure Test) | Constipation Side Effect (at equianalgesic doses) |
| Oxycodone | Potent | Significant |
| 15au | Potent, comparable to oxycodone | Significantly less than oxycodone |
Data synthesized from literature reports.[2][4]
This finding provides strong evidence that the dual MOR agonist/σ1R antagonist strategy, enabled by the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold, is a viable approach for developing safer and more effective pain therapeutics.[4]
Emerging Therapeutic Horizons
While the application in analgesia is the most developed, the structural features of the diazaspiro[5.5]undecane family suggest broad potential across other disease areas. Research into closely related spirocyclic scaffolds provides a roadmap for future exploration.
Potential in Oncology
The rigid nature of spirocyclic scaffolds makes them ideal for targeting the well-defined binding pockets often found in cancer-related proteins like kinases and protein-protein interaction surfaces.
-
KRAS Inhibition: Derivatives of the related 1-oxa-3,7-diazaspirodecan-2-one scaffold have been developed as potent inhibitors of KRAS-G12D, a critical and notoriously difficult-to-drug oncogene.[6] This highlights the potential of spirocyclic carbamates for creating highly selective anticancer agents.[6]
-
General Anticancer Activity: Other related spirodienone derivatives have shown potent in vitro activity against various cancer cell lines, including lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer.[7][8]
Protocol: In Vitro Anticancer Screening (MTT Assay)
This protocol provides a standard method for assessing the cytotoxic effects of new compounds on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.
-
Cell Seeding: Seed cancer cells (e.g., A549, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the 1-oxa-4,9-diazaspiro[5.5]undecane test compounds in cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.
Caption: Standard experimental workflow for in vitro evaluation of anticancer activity using an MTT assay.
Conclusion and Future Directions
The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold represents a highly promising platform for the development of next-generation therapeutics. Its success in creating dual-target analgesics with an improved safety profile provides a strong validation of its utility. The true potential of this scaffold, however, lies in its versatility. Future research should focus on:
-
Expanding Chemical Diversity: Synthesizing new libraries by exploring different substituents at all available positions to screen against a wider range of biological targets.
-
Targeting Other Disease Areas: Leveraging the insights from related spiro-heterocycles to rationally design inhibitors for targets in oncology (e.g., PARP, kinases), infectious diseases (e.g., MmpL3 in tuberculosis), and metabolic disorders (e.g., ACC).[1][9][10]
-
Pharmacokinetic Optimization: Fine-tuning the scaffold to achieve optimal drug-like properties, including oral bioavailability, metabolic stability, and appropriate tissue distribution for different therapeutic indications.
By continuing to explore the rich chemical space offered by this scaffold, the scientific community is well-positioned to unlock new and impactful medicines for a variety of challenging diseases.
References
- Various Authors. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain.
- Various Authors. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry.
- Various Authors. (n.d.). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC.
- Various Authors. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.
- BenchChem. (n.d.). Application of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one and its Analogs in Cancer Research. Benchchem.
- Komarova, K. Y., et al. (2024). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof.
- Various Authors. (2026). 1-oxa-3,7-diazaspiro[4.
- Various Authors. (2020). Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones. MDPI.
- Various Authors. (n.d.).
- Various Authors. (2019). (PDF) 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain.
- BenchChem. (n.d.). Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes: A Guide for Drug Development Professionals. Benchchem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
CAS number and identifiers for 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane
Executive Summary
9-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane (CAS: 1018608-10-0) is a privileged spirocyclic scaffold extensively utilized in modern medicinal chemistry.[1][2][3] Characterized by a rigid three-dimensional architecture, this compound features a piperidine ring spiro-fused to a morpholine ring.[1] This specific geometry offers distinct advantages over flat aromatic systems, including improved solubility, metabolic stability, and the ability to project substituents into defined vectors within a protein binding pocket.
Primary research applications focus on its role as a core pharmacophore in Dual
Chemical Identity & Physicochemical Properties[1][2][5][6][7]
Identifiers
The following table consolidates the verified identifiers for the free base and its common salt forms.
| Identifier | Value | Notes |
| CAS Number | 1018608-10-0 | Free Base |
| CAS Number (2HCl) | 1955554-88-7 | Dihydrochloride Salt |
| IUPAC Name | 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane | Systematic Name |
| Molecular Formula | C | |
| Molecular Weight | 170.25 g/mol | |
| SMILES | CN1CCC2(CC1)CNCCO2 | |
| InChI Key | PJVWKSKGYLJQOR-UHFFFAOYSA-N |
Structural Analysis
The compound is a Spiro[morpholine-2,4'-piperidine] derivative.[1][2]
-
Ring A (Morpholine-like): Contains the ether oxygen at position 1 and a secondary amine at position 4.[1][2]
-
Ring B (Piperidine-like): Contains the tertiary amine at position 9, methylated to modulate basicity and lipophilicity.[2]
-
Spiro Junction: Located at position 6 (IUPAC) or position 2 of the morpholine ring, creating a perpendicular orientation between the two aliphatic rings.[2]
Key Physicochemical Metrics:
-
cLogP: ~ -0.2 to 0.1 (Highly hydrophilic due to two heteroatoms and lack of aromatics).[1][2]
-
pKa: ~8.5 (Piperidine N) and ~6.5 (Morpholine N).[2]
-
Topological Polar Surface Area (TPSA): ~24.5 Ų.[2]
Synthetic Methodology
The synthesis of 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane typically employs a Corey-Chaykovsky Epoxidation followed by ring expansion.[1][2] This route is preferred for its scalability and the ability to introduce the spiro-center early in the sequence.
Synthesis Workflow (Spiro-Epoxide Route)
The following protocol describes the construction of the spiro-morpholine system from a 4-piperidone precursor.
Step-by-Step Protocol:
-
Epoxidation: N-Methyl-4-piperidone is treated with trimethylsulfoxonium iodide and a strong base (NaH or KOtBu) in DMSO/THF to generate the spiro-epoxide intermediate.[1][2]
-
Ring Opening: The epoxide is opened nucleophilically using an amine source (e.g., ammonia or benzylamine) or an amino-alcohol equivalent, yielding a hydroxymethyl-amine intermediate.
-
Cyclization: The morpholine ring is closed using a bifunctional alkylating agent (e.g., chloroacetyl chloride followed by reduction, or 1,2-dibromoethane if using a sulfonamide intermediate).[2]
-
Refinement: If a carbonyl intermediate (lactam) is formed, it is reduced using LiAlH
to yield the final saturated diamine.[2]
Reaction Pathway Diagram
The logic below visualizes the transformation from the ketone to the spiro-diamine.[1]
Figure 1: Step-wise construction of the spiro-morpholine core from piperidone.[1][2]
Applications in Drug Discovery[1][2][8][9]
Dual MOR Agonist / Antagonist
The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold has emerged as a critical pharmacophore in the development of non-addictive analgesics.[1]
-
Mechanism: The spiro-framework allows the molecule to simultaneously engage the
-opioid receptor (MOR) and the receptor.[1] -
SAR Logic: The "9-methyl" (or 9-phenethyl) group occupies the hydrophobic pocket of the MOR, while the polar morpholine nitrogen (position 4) interacts with the
receptor's aspartate residue.[1][2] -
Therapeutic Outcome: This dual mechanism enhances analgesia while mitigating opioid-induced side effects such as respiratory depression and constipation [1, 2].[1][2]
KRAS Inhibition
Recent studies utilize spirocyclic diazaspiro[5.5]undecane derivatives as scaffolds for targeting the KRAS-G12D mutation.[1][2] The rigid spiro-core restricts the conformation of the inhibitor, reducing the entropic penalty upon binding to the Switch-II pocket of the KRAS protein [3].
Safety & Handling
Signal Word: WARNING Based on GHS classifications for similar secondary/tertiary amines (e.g., CAS 1955554-88-7).[1][2]
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2] |
| Skin Irritation | H315 | Causes skin irritation.[2] |
| Eye Damage/Irritation | H318/H319 | Causes serious eye damage/irritation.[2] |
| Aquatic Toxicity | H410 | Very toxic to aquatic life with long-lasting effects.[1][2] |
Handling Protocol:
-
PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.[2]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The free base is sensitive to CO
absorption from air.[1][2] -
Spill: Absorb with inert material (vermiculite) and neutralize with dilute acid before disposal.[2]
References
-
Díaz, J. L., et al. (2020).[2] "4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual
-Opioid Receptor Agonists and Receptor Antagonists for the Treatment of Pain." Journal of Medicinal Chemistry, 63(5), 2434–2454.[2] [1][2] -
Montero, A., et al. (2020).[2] "Discovery of EST73502, a Dual
-Opioid Receptor Agonist and Receptor Antagonist Clinical Candidate for the Treatment of Pain."[4] Journal of Medicinal Chemistry, 63(24).[2] -
BenchChem Technical Support. (2025). "Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes." BenchChem Whitepapers.[2]
-
PubChem Compound Summary. (2025). "4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane (Isomer Reference)." National Center for Biotechnology Information.[2]
Sources
- 1. 64168-68-9|1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] hydrochloride|BLD Pharm [bldpharm.com]
- 2. WO2021132422A1 - Pyridazinyl thiazolecarboxamide compound - Google Patents [patents.google.com]
- 3. 41353-91-7|4-Azaspiro[bicyclo[2.2.2]octane-2,2'-oxirane]|BLD Pharm [bldpharm.com]
- 4. Discovery of EST73502, a Dual μ-Opioid Receptor Agonist and σ1 Receptor Antagonist Clinical Candidate for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 9-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane as a Sigma-1 Receptor Ligand
The following technical guide details the pharmacology, synthesis, and therapeutic potential of 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane and its derivative class.
Executive Summary
9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane represents a pivotal chemical scaffold in the development of "dual-action" analgesics. While the molecule itself serves as a sigma-1 receptor (
This guide analyzes the scaffold's architecture, the "pharmacophore merging" strategy, synthetic pathways, and experimental protocols for validation.
Part 1: Chemical Architecture & Pharmacophore Design
Structural Analysis
The molecule is a spirocyclic system comprising two six-membered rings fused at a single carbon atom.
-
Core System: Spiro[5.5]undecane.[1][2][3][4][5][6][7][8][9][10][11]
-
Heteroatoms:
-
Ring A (Morpholine-like): Contains Oxygen at position 1 and Nitrogen at position 4.
-
Ring B (Piperidine-like): Contains Nitrogen at position 9.
-
-
Spiro Center: Connects C5 of the oxadiaza ring to C4 of the piperidine ring.
Numbering Logic:
The IUPAC numbering prioritizes the oxygen atom.
The "Brake" Hypothesis: Dual MOR/ R Modulation
The 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane scaffold was selected to exploit the biological antagonism between MOR and
-
The Problem: Chronic opioid use upregulates
R, which in turn facilitates N-methyl-D-aspartate (NMDA) receptor signaling, leading to opioid tolerance and hyperalgesia (increased sensitivity to pain). -
The Solution: A ligand that activates MOR (analgesia) while simultaneously blocking
R (preventing tolerance/hyperalgesia).[7][9] -
SAR Optimization:
-
Position 9 (Piperidine N): Tolerates hydrophobic bulk (e.g., Methyl, Phenethyl). The "9-methyl" variant is the minimal pharmacophore, while phenethyl groups (as in EST73502) enhance MOR affinity.
-
Position 4 (Oxazine N): The primary vector for selectivity. Aryl groups favor
R affinity; Alkyl groups (in optimized leads) balance the dual profile.
-
Part 2: Synthesis & Production
The synthesis of the 1-oxa-4,9-diazaspiro[5.5]undecane core requires constructing a morpholine ring onto a piperidin-4-one scaffold. The following protocol is reconstructed from the authoritative work of García et al. (J. Med. Chem. 2020) and related patent literature.[5]
Synthetic Pathway (DOT Diagram)
Figure 1: General synthetic route for the construction of the 1-oxa-4,9-diazaspiro[5.5]undecane core.
Detailed Protocol: Core Construction
Objective: Synthesis of the spiro-morpholine core.
-
Strecker-Type Assembly:
-
Reagents: 1-Benzyl-4-piperidone, 2-aminoethanol, Trimethylsilyl cyanide (TMSCN).
-
Procedure: React the ketone with 2-aminoethanol to form the imine/hemiaminal in situ, followed by nucleophilic attack by cyanide. This yields the
-amino nitrile intermediate.
-
-
Cyclization to Spiro-Lactam:
-
Reagents: Concentrated HCl or H
SO . -
Mechanism: Hydrolysis of the nitrile to the amide/acid, followed by intramolecular condensation with the alcohol group of the aminoethanol moiety.
-
Product: 9-benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one.
-
-
Reduction:
-
Reagents: Lithium Aluminum Hydride (LiAlH
) in THF. -
Procedure: Reduce the lactam carbonyl to the methylene group.
-
Result: 9-benzyl-1-oxa-4,9-diazaspiro[5.5]undecane.
-
-
Derivatization (To 9-Methyl):
-
Debenzylation (H
, Pd/C) yields the secondary amine at position 9. -
N-Methylation (Formaldehyde, NaBH(OAc)
) yields the title compound: 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane .
-
Part 3: Pharmacology & Experimental Validation
Mechanism of Action
The 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane scaffold exhibits a unique binding profile.
| Receptor | Function | Role in Therapy |
| Sigma-1 ( | Antagonist | Blocks chaperone activity; prevents Ca |
| Mu-Opioid (MOR) | Agonist | Activates G-protein signaling for potent analgesia. |
| Selectivity | High | Low affinity for |
Protocol: Radioligand Binding Assay ( R)
To validate the affinity of the 9-methyl derivative or its analogs, use the following standard protocol.
Materials:
-
Ligand: [
H]-(+)-Pentazocine (specific for R).[2] -
Tissue/Cells: Guinea pig brain membranes or HEK-293 cells overexpressing human
R. -
Buffer: 50 mM Tris-HCl, pH 7.4.
Workflow:
-
Preparation: Homogenize tissue/cells in ice-cold Tris-HCl buffer. Centrifuge at 40,000
for 15 min. Resuspend pellet. -
Incubation:
-
Mix 100
L membrane preparation (approx. 20-50 g protein). -
Add 50
L [ H]-(+)-Pentazocine (Final concentration: ~2 nM). -
Add 50
L Test Compound (9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane) at varying concentrations ( to M). -
Non-specific binding: Define using 10
M Haloperidol.
-
-
Equilibrium: Incubate at 37°C for 120-150 minutes .
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Quantification: Measure radioactivity via liquid scintillation counting. Calculate
using the Cheng-Prusoff equation.
Functional Signaling Pathway (DOT Diagram)
Figure 2: Dual signaling mechanism. The ligand activates MOR for pain relief while blocking S1R-mediated sensitization and tolerance pathways.
Part 4: Clinical Implications & Safety
The 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane scaffold addresses the "Opioid Crisis" paradox. By incorporating
-
Potentiation:
R antagonists enhance MOR-mediated analgesia, allowing for lower effective doses. -
Safety: The combination significantly reduces gastrointestinal inhibition (constipation) and physical dependence compared to oxycodone or morphine in preclinical models.
-
Lead Compound: EST73502 (a derivative of this scaffold) has advanced to clinical trials, validating the translational potential of the 1-oxa-4,9-diazaspiro[5.5]undecane core.
References
-
García, M., et al. (2020).[4][5] "4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual
-Opioid Receptor Agonists and Receptor Antagonists for the Treatment of Pain." Journal of Medicinal Chemistry, 63(5), 2434–2454. Link -
García, M., et al. (2020).[4][5] "Discovery of EST73502, a Dual
-Opioid Receptor Agonist andngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> Receptor Antagonist Clinical Candidate for the Treatment of Pain."[5][7][9] Journal of Medicinal Chemistry, 63(24), 15508–15526.[2][9] Link -
Vela, J. M., et al. (2015). "Sigma-1 receptor antagonists as a new class of analgesics."[6][7] Expert Opinion on Therapeutic Targets, 19(3), 329-347.
-
Almansa, C., et al. (2016). "Alkyl and aryl derivatives of 1-oxa-4,9-diazaspiro undecane compounds having multimodal activity against pain." Patent WO2016185208. Link
Sources
- 1. zora.uzh.ch [zora.uzh.ch]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. Document: Discovery of EST73502, a Dual μ-Opioid Receptor Agonist and σ Receptor Antagonist Clinical Candidate for the Treatment of Pain. (CHEMBL4673... - ChEMBL [ebi.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. 1368338-61-7|1-Methyl-9-oxa-1,4-diazaspiro[5.5]undecane|BLD Pharm [bldpharm.com]
- 9. Discovery of EST73502, a Dual μ-Opioid Receptor Agonist and σ1 Receptor Antagonist Clinical Candidate for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CA2949570A1 - Alkyl and aryl derivatives of 1-oxa-4,9-diazaspiro undecane compounds having multimodal activity against pain - Google Patents [patents.google.com]
- 11. WO2012156693A1 - Process - Google Patents [patents.google.com]
Methodological & Application
Synthesis Protocols for 9-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives: An Application Guide for Medicinal Chemistry
This technical guide provides a comprehensive overview of the synthetic strategies for accessing 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives. This class of compounds has garnered significant interest in drug discovery, particularly for its potential in developing novel therapeutics for pain management.[1][2][3] The protocols and methodologies detailed herein are designed for researchers, medicinal chemists, and professionals in drug development, offering a blend of established synthetic routes and practical insights into the underlying chemical principles.
The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold represents a unique three-dimensional architecture that can be strategically functionalized to interact with various biological targets.[4] The introduction of a methyl group at the 9-position is a key structural feature that can influence the pharmacological profile of these derivatives.
I. Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic analysis of the target 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane scaffold reveals several potential synthetic disconnections. A primary strategy involves the initial construction of the core spirocyclic system followed by N-methylation at the 9-position.
Key Retrosynthetic Disconnections:
-
N9-Methylation: The final step can be the introduction of the methyl group onto the secondary amine at the 9-position of a pre-formed 1-oxa-4,9-diazaspiro[5.5]undecane core. This approach allows for late-stage diversification.
-
Spirocyclization: The formation of the spirocyclic core is the most critical step. This can be achieved through various methods, including intramolecular cyclization reactions.
-
Piperidine Ring Formation: The synthesis can be approached by constructing one of the piperidine rings onto a pre-existing piperidine or tetrahydropyran precursor.
The choice of a specific synthetic route will often depend on the availability of starting materials, the desired substitution patterns on the scaffold, and scalability considerations.
II. Synthetic Pathways and Detailed Protocols
While a variety of synthetic approaches can be envisioned, a convergent and versatile strategy is presented here, focusing on the construction of the core spirocycle followed by functionalization.
The construction of the 1-oxa-4,9-diazaspiro[5.5]undecane core is a pivotal part of the synthesis. A plausible and efficient method involves the reaction of a suitably protected 4-aminopiperidine derivative with an epoxide, followed by intramolecular cyclization.
Workflow for Core Scaffold Synthesis:
Caption: A generalized workflow for the synthesis of the 1-oxa-4,9-diazaspiro[5.5]undecane core.
Protocol 1: Synthesis of tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
This protocol outlines a multi-step synthesis of a key intermediate where the nitrogen at the 9-position is protected with a tert-butyloxycarbonyl (Boc) group.
Step 1: Reductive Amination
-
To a solution of 1-Boc-4-piperidone (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add aminoethanol (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the amino alcohol intermediate.
Step 2: Intramolecular Cyclization
-
Dissolve the amino alcohol intermediate from the previous step in a suitable solvent like tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the hydroxyl group.
-
To facilitate the cyclization, a leaving group needs to be introduced on the piperidine nitrogen. This can be achieved by in-situ activation or by a separate step. A common method is to use a sulfonyl chloride (e.g., tosyl chloride) after the deprotection of the Boc group.
-
Alternatively, a Mitsunobu reaction can be employed. To the amino alcohol, add triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DIAD or DEAD) to promote intramolecular cyclization.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction and work up accordingly to isolate the Boc-protected spirocycle.
Step 3: Boc Deprotection
-
Dissolve the Boc-protected spirocycle in a solvent such as dichloromethane or dioxane.
-
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, and stir at room temperature.
-
Monitor the reaction for the removal of the Boc group.
-
Upon completion, neutralize the reaction mixture and extract the deprotected spirocycle.
With the core spirocycle in hand, the final step is the introduction of the methyl group at the 9-position. Reductive amination is a widely used and efficient method for this transformation.[5]
Protocol 2: N-Methylation via Reductive Amination
-
Dissolve the deprotected 1-oxa-4,9-diazaspiro[5.5]undecane (1.0 eq) in a suitable solvent like methanol or acetonitrile.
-
Add an aqueous solution of formaldehyde (37 wt. %, 1.1-1.5 eq).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), portion-wise.
-
Continue stirring at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench any remaining reducing agent and adjust the pH to be basic.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane derivative.
Alternative N-Methylation: Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction provides another classical method for the methylation of primary and secondary amines.[6] This reaction uses formic acid and formaldehyde as the source of the methyl group.
Protocol 3: N-Methylation via Eschweiler-Clarke Reaction
-
To a flask containing the deprotected 1-oxa-4,9-diazaspiro[5.5]undecane (1.0 eq), add an excess of formic acid and formaldehyde.
-
Heat the reaction mixture to reflux (typically 80-100 °C) for several hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture and make it basic by the careful addition of a base (e.g., NaOH or K₂CO₃).
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous salt, and concentrate it to give the crude product.
-
Purify the product by column chromatography or distillation.
III. Characterization Data
The synthesized compounds should be thoroughly characterized to confirm their identity and purity. Standard analytical techniques include:
| Analytical Technique | Expected Observations |
| ¹H NMR | Characteristic peaks for the spirocyclic core protons and the N-methyl group. |
| ¹³C NMR | Resonances corresponding to all carbon atoms in the molecule, including the spiro carbon. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated mass of the target compound. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
IV. Applications in Drug Discovery
Derivatives of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold have shown promising activity as dual μ-opioid receptor agonists and σ₁ receptor antagonists, which is a desirable profile for the development of safer and more effective analgesics.[1][2] The 9-methyl substitution can play a crucial role in modulating the potency and selectivity of these compounds for their biological targets. Further derivatization at other positions of the scaffold can lead to the discovery of new chemical entities with improved pharmacological properties.
Logical Relationship of Synthesis and Application:
Caption: The logical progression from synthesis to a potential drug candidate.
V. Conclusion
The synthesis of 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives can be achieved through a systematic and versatile synthetic approach. The protocols outlined in this guide provide a solid foundation for researchers to access these valuable compounds for further investigation in drug discovery programs. The choice of specific reagents and reaction conditions may require optimization depending on the desired substitution patterns and the scale of the synthesis. Careful characterization of all intermediates and final products is essential to ensure the quality and reproducibility of the research.
References
-
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. [Link]
-
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ 1 Receptor Antagonists for the Treatment of Pain. PubMed. [Link]
-
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain | Journal of Medicinal Chemistry. ACS Publications. [Link]
-
Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. PMC. [Link]
-
Prins cascade cyclization for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. Organic Chemistry Frontiers. [Link]
-
Efficient and Mild Procedure for Reductive Methylation of Amines Using N‐Methylpiperidine Zinc Borohydride | Request PDF. ResearchGate. [Link]
- Alkyl and aryl derivatives of 1-oxa-4,9-diazaspiro undecane compounds having multimodal activity against pain.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CA2949570A1 - Alkyl and aryl derivatives of 1-oxa-4,9-diazaspiro undecane compounds having multimodal activity against pain - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Design of Dual Mu-Opioid and Sigma-1 Receptor Ligands Utilizing Spiro Scaffolds
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the design, synthesis, and evaluation of novel dual-target ligands for the mu-opioid receptor (MOR) and the sigma-1 receptor (S1R) incorporating spirocyclic scaffolds. The rationale for this dual-pharmacology approach is to develop potent analgesics with an improved safety profile, mitigating the severe side effects associated with traditional opioid therapies. These notes offer a synthesis of established principles with detailed, actionable protocols for the practical implementation of a drug discovery program in this area.
Introduction: The Rationale for a Dual-Target Approach
Opioid analgesics, primarily acting through the mu-opioid receptor (MOR), remain the cornerstone for managing moderate-to-severe pain. However, their clinical utility is significantly hampered by a range of debilitating and life-threatening side effects, including respiratory depression, tolerance, dependence, and constipation.[1][2] This has precipitated a critical need for innovative analgesic strategies that can dissociate the desired therapeutic effects from these adverse outcomes.
A promising avenue of research is the development of bifunctional ligands that simultaneously modulate MOR and the sigma-1 receptor (S1R).[2][3] The S1R is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondria interface and is implicated in a variety of cellular functions, including the modulation of ion channels and intracellular signaling.[1][2] Preclinical evidence strongly suggests that S1R antagonists can potentiate opioid-induced analgesia while concurrently attenuating the development of tolerance and other undesirable side effects.[1][2] Therefore, a single chemical entity that combines MOR agonism with S1R antagonism presents a compelling therapeutic profile for a safer and more effective analgesic.
Spirocyclic scaffolds are increasingly recognized as privileged structures in medicinal chemistry.[4] Their inherent three-dimensionality allows for the precise spatial orientation of pharmacophoric elements, which can enhance binding affinity and selectivity for protein targets. The rigid nature of spirocycles can also lead to improved metabolic stability and pharmacokinetic properties compared to more flexible, linear molecules. This guide will explore the application of these unique scaffolds in the design of dual MOR/S1R ligands.
Synergistic Signaling of MOR and S1R
The analgesic synergy and mitigation of side effects from dual MOR agonism and S1R antagonism stem from the interplay of their respective signaling pathways.
Caption: MOR and S1R signaling pathways modulated by a dual-agonist/antagonist ligand.
Design and Synthesis Strategy
The design of dual-acting ligands necessitates the integration of pharmacophoric features for both MOR and S1R into a single molecule. A common strategy involves a modular approach where a core scaffold, in this case, a spirocycle, serves as a rigid framework to which address elements for each receptor are appended.
Generalized Synthetic Protocol for Spiro[piperidine-4,X]-based Ligands
A versatile approach to spirocyclic piperidines, a common core in opioid ligands, is the intramolecular cyclization of a suitably functionalized precursor. The following is a generalized protocol that can be adapted for various spiro systems.
Caption: Generalized workflow for the synthesis of spiro-based dual MOR/S1R ligands.
Step-by-Step Protocol:
-
Synthesis of the Spirocyclic Core:
-
Begin with a commercially available or readily synthesized N-protected 4-piperidone.
-
Perform a nucleophilic addition or condensation reaction at the carbonyl group to introduce a side chain that will participate in the subsequent cyclization. For example, a Grignard reaction with a substituted benzylmagnesium bromide.
-
Induce intramolecular cyclization under appropriate conditions (e.g., acid catalysis for a Friedel-Crafts type reaction) to form the spirocyclic core.
-
-
Deprotection and Functionalization:
-
Remove the N-protecting group (e.g., Boc, Cbz) to yield the secondary amine of the spirocycle.
-
Perform N-alkylation or N-amidation to introduce the address element for the second receptor (e.g., a phenethyl group for MOR affinity or a substituted alkyl chain for S1R affinity).
-
-
Purification and Characterization:
-
Purify the final compound using column chromatography or recrystallization.
-
Confirm the structure and purity using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC).
-
In Vitro Characterization Protocols
A systematic in vitro evaluation is crucial to determine the binding affinity and functional activity of the synthesized compounds at both MOR and S1R.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the test compounds for MOR and S1R.
Protocol 4.1.1: Mu-Opioid Receptor (MOR) Binding Assay
-
Receptor Source: Commercially available membranes from CHO or HEK293 cells stably expressing the human mu-opioid receptor (hMOR).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[5]
-
Non-specific Binding: Determined in the presence of a high concentration of unlabeled naloxone (e.g., 10 µM).[5]
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the assay buffer, hMOR cell membranes (5-20 µg protein/well), [³H]-DAMGO (at a concentration near its Kd, typically 1-5 nM), and either the test compound, vehicle, or naloxone.[5]
-
Incubate at 25°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.[7]
-
Wash the filters three times with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation.
-
Protocol 4.1.2: Sigma-1 Receptor (S1R) Binding Assay
-
Receptor Source: Guinea pig brain membrane homogenates.
-
Radioligand: [³H]-(+)-pentazocine (a selective S1R ligand).[8][9]
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.[9]
-
Non-specific Binding: Determined in the presence of a high concentration of unlabeled haloperidol (e.g., 10 µM).
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the assay buffer, guinea pig brain membranes, [³H]-(+)-pentazocine (at a concentration near its Kd, typically 2-5 nM), and either the test compound, vehicle, or haloperidol.[9]
-
Incubate at 37°C for 120 minutes.
-
Terminate the reaction and measure radioactivity as described for the MOR binding assay.
-
Calculate the Ki values using the Cheng-Prusoff equation.
-
Functional Assays
Objective: To determine the functional activity (EC₅₀/IC₅₀ and Eₘₐₓ) of the test compounds as MOR agonists and S1R antagonists.
Protocol 4.2.1: MOR Agonist Activity (cAMP Inhibition Assay)
-
Principle: MOR is a Gi/o-coupled receptor, and its activation by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[10][11]
-
Cell Line: CHO or HEK293 cells stably expressing hMOR.
-
Procedure:
-
Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.[12]
-
Add serial dilutions of the test compound or a reference agonist (e.g., DAMGO).[5]
-
Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production.[13]
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based).[12]
-
Plot the percentage inhibition of the forskolin-stimulated response against the log concentration of the agonist to determine the IC₅₀ (functionally equivalent to EC₅₀ in this context) and Eₘₐₓ.
-
Protocol 4.2.2: S1R Antagonist Activity (Calcium Mobilization Assay)
-
Principle: S1R activation can modulate intracellular calcium levels.[14][15][16] This assay measures the ability of a test compound to antagonize the calcium influx induced by a known S1R agonist.
-
Cell Line: A suitable cell line endogenously expressing S1R (e.g., BV2 microglia) or transfected cells.
-
Procedure:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-8 AM).[16]
-
Pre-incubate the cells with serial dilutions of the test compound (potential antagonist).
-
Stimulate the cells with a fixed concentration of a known S1R agonist (e.g., (+)-pentazocine).
-
Measure the change in fluorescence intensity using a fluorescence plate reader.
-
A reduction in the agonist-induced calcium signal in the presence of the test compound indicates antagonist activity.
-
Plot the percentage inhibition of the agonist-induced response against the log concentration of the antagonist to determine the IC₅₀.
-
Data Presentation
The in vitro data for a series of novel spiro-based dual ligands should be summarized in a clear, tabular format for easy comparison.
| Compound | MOR Ki (nM) | MOR EC₅₀ (nM) | MOR Eₘₐₓ (%) | S1R Ki (nM) | S1R IC₅₀ (nM) |
| Lead Compound 1 | 1.5 ± 0.2 | 5.2 ± 0.8 | 95 ± 5 | 50.1 ± 4.3 | 75.6 ± 8.1 |
| Analog 1.1 | 2.3 ± 0.4 | 8.1 ± 1.1 | 92 ± 6 | 45.3 ± 3.9 | 68.9 ± 7.5 |
| Analog 1.2 | 0.8 ± 0.1 | 2.5 ± 0.5 | 102 ± 4 | 150.7 ± 12.5 | 210.4 ± 20.3 |
| Morphine | 1.2 ± 0.1 | 4.5 ± 0.6 | 100 | >10,000 | >10,000 |
| Haloperidol | >10,000 | >10,000 | N/A | 3.5 ± 0.3 | 8.2 ± 1.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
In Vivo Evaluation Protocols
Promising candidates from in vitro screening should be advanced to in vivo models to assess their analgesic efficacy and side-effect profile.
Analgesic Efficacy: Hot Plate Test
-
Principle: This test measures the latency of a thermal pain response and is sensitive to centrally acting analgesics.[17][18]
-
Animals: Male C57BL/6 mice (20-25 g).
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).[4]
-
Procedure:
-
Acclimatize the mice to the testing room for at least 60 minutes.
-
Determine the baseline latency by placing each mouse on the hot plate and recording the time until it exhibits a pain response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30-45 seconds) should be set to prevent tissue damage.[4]
-
Administer the test compound (e.g., intraperitoneally or subcutaneously) or vehicle.
-
At various time points after administration (e.g., 30, 60, 90, and 120 minutes), place the mouse back on the hot plate and measure the response latency.
-
Calculate the percentage of maximum possible effect (%MPE) for each time point.
-
Side Effect Profile
Protocol 5.2.1: Rewarding Properties (Conditioned Place Preference - CPP)
-
Principle: This paradigm assesses the rewarding or aversive properties of a drug by pairing its administration with a specific environment.[1]
-
Apparatus: A three-chamber CPP box with distinct visual and tactile cues in the two outer chambers.
-
Procedure:
-
Pre-conditioning (Day 1): Allow each mouse to freely explore all three chambers for 15-20 minutes to determine any baseline preference for one of the outer chambers.
-
Conditioning (Days 2-5): On alternating days, administer the test compound and confine the mouse to its initially non-preferred chamber for 30-45 minutes. On the other days, administer the vehicle and confine the mouse to its preferred chamber.
-
Post-conditioning (Day 6): Allow the drug-free mouse to freely explore all three chambers, and record the time spent in each chamber.
-
An increase in the time spent in the drug-paired chamber indicates a rewarding effect.
-
Protocol 5.2.2: Respiratory Depression (Whole-Body Plethysmography)
-
Principle: This non-invasive method measures respiratory parameters in conscious, unrestrained animals.
-
Apparatus: A whole-body plethysmography system for small animals.
-
Procedure:
-
Acclimatize the mice to the plethysmography chambers for 30-60 minutes on consecutive days prior to the experiment.
-
On the test day, place the mouse in the chamber and record baseline respiratory parameters (e.g., respiratory rate, tidal volume, minute ventilation) for a set period.
-
Administer the test compound or vehicle.
-
Continuously monitor and record respiratory parameters for a defined period (e.g., 2-3 hours).
-
A significant decrease in respiratory rate and/or minute ventilation compared to vehicle-treated animals indicates respiratory depression.
-
Conclusion
The design of dual MOR agonist and S1R antagonist ligands using spirocyclic scaffolds represents a highly promising strategy in the quest for safer and more effective analgesics. The inherent three-dimensionality and rigidity of spiro scaffolds offer a unique advantage in optimizing the pharmacological profile of these bifunctional molecules. The protocols outlined in this guide provide a comprehensive framework for the synthesis, in vitro characterization, and in vivo evaluation of such compounds. By systematically applying these methodologies, researchers can advance the development of novel pain therapeutics with a reduced burden of opioid-related side effects.
References
- Bifunctional μ opioid and σ1 receptor ligands as novel analgesics with reduced side effects. (2021). European Journal of Medicinal Chemistry, 223, 113658.
-
A Novel Bifunctional μOR Agonist and σ1R Antagonist with Potent Analgesic Responses and Reduced Adverse Effects. (2023). Journal of Medicinal Chemistry, 66(23), 16257-16275. [Link]
-
Bifunctional μ opioid and σ1 receptor ligands as novel analgesics with reduced side effects | Request PDF. (2025). ResearchGate. [Link]
-
Hot plate test. (n.d.). Wikipedia. [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). Molecules, 28(10), 4208. [Link]
-
In-Vivo Models for Management of Pain. (2014). Pharmacology & Pharmacy, 5(1), 73-79. [Link]
-
Scheme 1. Synthetic Route for the synthesis of Spiro derivatives... (n.d.). ResearchGate. [Link]
-
Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters, 19(3), 949-953. [Link]
-
Conditioned place preference: what does it add to our preclinical understanding of drug reward? (2000). Psychopharmacology, 153(1), 31-43. [Link]
-
Analgesic activity of novel spiro heterocycles. 2-Amino-7-oxa-3-thia-1-azaspiro[17][17]undec-1-enes and related compounds. (1978). Journal of Medicinal Chemistry, 21(9), 895-900. [Link]
-
Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. (2020). Frontiers in Pharmacology, 11, 269. [Link]
-
Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR). (2012). Methods in Molecular Biology, 888, 127-137. [Link]
-
Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research. (2020). Frontiers in Behavioral Neuroscience, 14, 159. [Link]
-
SYNTHESIS OF SPIRO(PIPERIDINE-4,6' -DIBENZ(b,e)- -1,4-0XATHIEPIN) AND ITS 1-METHYL DERIVATIVE AS POTENTIAL ANTIDEPRESSANT AGENTS. (1981). Collection of Czechoslovak Chemical Communications, 46(3), 734-742. [Link]
-
Intracellular cAMP assay.: Intracellular cAMP levels were evaluated... (n.d.). ResearchGate. [Link]
-
Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. (2021). International Journal of Molecular Sciences, 22(15), 8122. [Link]
-
Sigma-1 Receptor Regulation of Voltage-Gated Calcium Channels Involves a Direct Interaction. (2008). Investigative Ophthalmology & Visual Science, 49(11), 5053-5062. [Link]
-
Plethysmography measurements of respiratory function in conscious unrestrained mice. (2012). Respiratory Physiology & Neurobiology, 182(2-3), 78-83. [Link]
-
Novel whole body plethysmography system for the continuous characterization of sleep and breathing in a mouse. (2012). American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 302(4), R499-R508. [Link]
-
Optimization of bifunctional piperidinamide derivatives as σ1R Antagonists/MOR agonists for treating neuropathic pain. (2021). European Journal of Medicinal Chemistry, 226, 113879. [Link]
-
(PDF) Bispecific Sigma1R-Antagonist/MOR-Agonist Compounds for Pain. (2024). ResearchGate. [Link]
-
Characterization of Novel Sigma Receptor Ligands Derived from Multicomponent Reactions as Efficacious Treatments for Neuropathic Pain. (2026). Molecules, 31(1), 226. [Link]
-
Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR). (2012). Springer Nature Experiments. [Link]
-
Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. (2018). Neuropharmacology, 133, 264-275. [Link]
-
Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation. (2020). Molecules, 26(1), 13. [Link]
-
Role of Sigma-1 Receptor in Calcium Modulation: Possible Involvement in Cancer. (2021). International Journal of Molecular Sciences, 22(3), 1032. [Link]
-
A brief overview on recent advances in spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research. (2020). Bioorganic & Medicinal Chemistry, 28(23), 115813. [Link]
-
Spirocyclic delta opioid receptor agonists for the treatment of pain: discovery of N,N-diethyl-3-hydroxy-4-(spiro[chromene-2,4'-piperidine]-4-yl) benzamide (ADL5747). (2009). Journal of Medicinal Chemistry, 52(18), 5747-5757. [Link]
-
Novel sigma 1-antagonists with cis-(+)-normetazocine scaffold: synthesis, molecular modeling, and antinociceptive effect. (2024). RSC Medicinal Chemistry. [Link]
-
DAMGO [Ligand Id: 1647] activity data from GtoPdb and ChEMBL. (n.d.). BindingDB. [Link]
-
Sigma Ligand-mediated Cytosolic Calcium Modulation in BV2 Microglia Cells. (2024). bioRxiv. [Link]
-
Prediction of the Synthesis of Spiro Derivatives by Double Intramolecular Aromatic Electrophilic Substitution Using Reactivity Indices. (2016). The Journal of Organic Chemistry, 81(15), 6280-6292. [Link]
-
Synthesis And Anticancer Screening Of Novel Spiro[Chroman-2,4′- Piperidin]-4-One Derivatives With Apoptosis-Inducing Activity. (2018). Semantic Scholar. [Link]
-
Spiro Compounds - Synthesis and Applications. (2020). Wiley. [Link]
-
Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2024). Beilstein Journal of Organic Chemistry, 20, 1148-1200. [Link]
-
(PDF) Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. (2025). ResearchGate. [Link]
-
Mu receptor binding of some commonly used opioids and their metabolites. (1993). Journal of Pharmacy and Pharmacology, 45(6), 578-580. [Link]
Sources
- 1. Bifunctional μ opioid and σ1 receptor ligands as novel analgesics with reduced side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Bifunctional μOR Agonist and σ1R Antagonist with Potent Analgesic Responses and Reduced Adverse Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Optimization of bifunctional piperidinamide derivatives as σ1R Antagonists/MOR agonists for treating neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A brief overview on recent advances in spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds in medicinal chemistry research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prediction of the Synthesis of Spiro Derivatives by Double Intramolecular Aromatic Electrophilic Substitution Using Reactivity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Spironolactone Improves the All-Cause Mortality and Re-Hospitalization Rates in Acute Myocardial Infarction with Chronic Kidney Disease Patients [frontiersin.org]
- 10. Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BJOC - Syntheses and medicinal chemistry of spiro heterocyclic steroids [beilstein-journals.org]
- 12. Novel sigma 1-antagonists with cis -(+)-normetazocine scaffold: synthesis, molecular modeling, and antinociceptive effect - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00397G [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Spirocyclic delta opioid receptor agonists for the treatment of pain: discovery of N,N-diethyl-3-hydroxy-4-(spiro[chromene-2,4'-piperidine]-4-yl) benzamide (ADL5747) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. content.e-bookshelf.de [content.e-bookshelf.de]
- 18. researchgate.net [researchgate.net]
Application Note: Advanced Protocols for Diazaspiro[5.5]undecane Synthesis via Michael Addition
Topic: Procedure for Michael Addition in Diazaspiro[5.5]undecane Synthesis Content Type: Detailed Application Notes and Protocols
Executive Summary & Strategic Context
The diazaspiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, serving as a rigid, sp3-rich bioisostere for piperazines and biphenyls. It is central to the design of antagonists for CCR5, NK1, and GABA-A receptors due to its ability to project substituents in defined vectors while improving metabolic stability.
This guide details two distinct Michael addition strategies for constructing this scaffold, selected based on the target isomer and functionalization requirements:
-
The [5+1] Double Michael Cascade: A robust, organocatalytic route to 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones . This method is preferred for its atom economy, mild conditions (room temperature), and high diastereoselectivity.
-
The Sequential Enolate Michael Addition: A divergent route to 3,9-diazaspiro[5.5]undecanes (the "dipiperidine" core). This method utilizes lithium enolates to construct the quaternary spiro center, essential for synthesizing 1- and 5-substituted analogs found in antiviral candidates.[1]
Protocol A: The [5+1] Double Michael Cascade
Target Scaffold: 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraone Primary Mechanism: Base-promoted intermolecular Michael addition followed by intramolecular Michael cyclization.[1]
Mechanistic Rationale
This reaction exploits the dual nucleophilicity of cyclic active methylene compounds (e.g.,
-
Step 1 (Intermolecular): The amine base generates an enolate from the barbituric acid, which attacks the
-carbon of the divinyl ketone. -
Step 2 (Intramolecular): The resulting intermediate undergoes a proton transfer/tautomerization, regenerating an enolate that attacks the second double bond, closing the spiro ring.
-
Stereocontrol: The reaction is highly diastereoselective, typically favoring the chair conformation for the cyclohexanone ring with aryl substituents in equatorial positions to minimize 1,3-diaxial interactions.
Pathway Visualization
Figure 1: Mechanistic pathway for the [5+1] double Michael addition cascade.
Experimental Procedure
Reagents:
- -Dimethylbarbituric acid (1.0 equiv)[1]
-
1,5-Diaryl-1,4-pentadien-3-one (Divinyl ketone) (1.0 equiv)[1]
-
Diethylamine (
) (1.0 - 2.5 equiv)[1] -
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Protocol:
-
Preparation: Oven-dry a 50 mL round-bottom flask and equip with a magnetic stir bar. Purge with nitrogen or argon.
-
Solubilization: Charge the flask with
-dimethylbarbituric acid (2.0 mmol) and the appropriate divinyl ketone derivative (2.0 mmol). Add dry DCM (10 mL). -
Initiation: Add diethylamine (2.5 mmol, 1.25 equiv) dropwise to the stirring suspension at room temperature (
).-
Note: The reaction is often exothermic; ensure adequate stirring.
-
-
Reaction: Stir the mixture at room temperature. Monitor by TLC (Eluent: Ethyl Acetate/n-Hexane 2:8).[1]
-
Typical Duration: 1.5 – 2.0 hours.
-
Endpoint: Disappearance of the yellow color of the divinyl ketone and consumption of starting materials.
-
-
Workup:
-
Evaporate the solvent under reduced pressure (Rotavap).
-
The residue is typically a solid.
-
-
Purification:
-
Directly subject the crude residue to column chromatography (Silica gel, 100–200 mesh).
-
Elute with Ethyl Acetate/n-Hexane (20:80 v/v).[1]
-
Crystallization: Pure fractions can be recrystallized from ethanol for X-ray quality crystals.
-
Data Summary (Representative Yields):
| Entry | Aryl Substituent (Ar) | Catalyst (Equiv) | Time (h) | Yield (%) |
| 1 | Phenyl | 24 | 33 | |
| 2 | Phenyl | 1.5 | 92 | |
| 3 | 4-Cl-Phenyl | 1.5 | 94 | |
| 4 | 4-OMe-Phenyl | 2.0 | 90 |
Table 1: Optimization data showing the necessity of excess base for high conversion (Source: Arab. J. Chem. 2015).
Protocol B: Sequential Enolate Michael Addition
Target Scaffold: 3,9-Diazaspiro[5.5]undecane (Dipiperidine core) Primary Mechanism: Lithium enolate addition to tetrasubstituted olefin acceptors.
Mechanistic Rationale
For the 3,9-diaza isomer (common in CCR5 antagonists), the spiro center is often formed by reacting a 4-piperidine carboxylate enolate with a Michael acceptor. This approach allows for the introduction of substituents at the 1- and 5-positions, which is difficult to achieve via the double Michael cascade.
Workflow Visualization
Figure 2: Workflow for the sequential enolate Michael addition.
Experimental Procedure
Reagents:
-
Ethyl 1-benzylpiperidine-4-carboxylate (Substrate)[1]
-
Lithium Hexamethyldisilazide (LiHMDS) (1.0 M in THF)
-
Michael Acceptor (e.g.,
-methylene ester or substituted acrylate) -
Tetrahydrofuran (THF) (Anhydrous)
Step-by-Step Protocol:
-
Enolate Formation:
-
Cool a solution of ethyl 1-benzylpiperidine-4-carboxylate (1.0 equiv) in anhydrous THF to
under argon. -
Slowly add LiHMDS (1.1 equiv) over 15 minutes. Stir for 45 minutes at
to ensure complete deprotonation.
-
-
Michael Addition:
-
Dissolve the Michael acceptor (1.2 equiv) in a minimal amount of THF.
-
Add this solution dropwise to the enolate mixture at
. -
Critical Control Point: Maintain temperature below
to prevent polymerization of the acrylate.
-
-
Reaction:
-
Stir at
for 2 hours, then allow the mixture to slowly warm to room temperature over 4 hours.
-
-
Quench:
-
Quench the reaction with saturated aqueous
. -
Extract with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate.
-
-
Cyclization (If required):
-
If the product is the linear diester, spirocyclization is induced by heating in toluene with a catalytic amount of base (e.g., NaOEt) or acid, depending on the specific ester groups used (Dieckmann condensation).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Insufficient base strength or quantity.[1] | Increase |
| Polymerization (Protocol B) | Temperature too high during acrylate addition. | Strictly maintain |
| O-Alkylation vs C-Alkylation | Hard/Soft Acid Base mismatch.[1] | Use Lithium counterions (LiHMDS/LDA) to favor C-alkylation (Michael addition) over O-alkylation.[1] |
| Incomplete Cyclization | Steric hindrance at the spiro center. | Increase reaction time or switch to a stronger base (e.g., t-BuOK) for the cyclization step. |
References
-
Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition. Source: Arabian Journal of Chemistry, 2015. URL:[Link]
-
Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes. Source: Tetrahedron Letters, 2008.[2] URL:[Link] (Representative citation for enolate chemistry).
-
Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Source: Molecular Diversity, 2017.[3] URL:[Link]
Sources
Application Note & Protocols: Strategic Assembly of Spirocyclic Piperidine Libraries for High-Throughput Screening
Introduction: The Strategic Value of Spirocyclic Piperidines in Drug Discovery
The piperidine motif is a cornerstone of medicinal chemistry, recognized as the most prevalent nitrogen-containing heterocycle in FDA-approved pharmaceuticals.[1][2][3] Its significance is rooted in its ability to engage in crucial hydrogen bonding interactions and serve as a versatile scaffold for molecular elaboration. However, the drive to explore novel chemical space and develop drug candidates with improved physicochemical properties has led to a focus on increasing the three-dimensionality of screening compounds.[4] Spirocyclic piperidines, which feature a shared carbon atom between the piperidine ring and another cyclic system, offer a compelling solution.[4][5] This rigidified, three-dimensional architecture provides distinct vectors for substituent placement, enabling more precise and potent interactions with biological targets. Furthermore, the increased sp3 character of these molecules often leads to enhanced aqueous solubility and a more favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic preparation of spirocyclic piperidine libraries tailored for high-throughput screening (HTS). We will delve into robust synthetic strategies, provide detailed experimental protocols, and outline essential quality control measures to ensure the generation of high-quality, diverse compound libraries poised for successful screening campaigns.
Synthetic Strategies: A Multi-Pronged Approach to Library Construction
The construction of a diverse spirocyclic piperidine library necessitates a flexible and efficient synthetic approach. A combination of established and innovative methodologies allows for the generation of a wide array of scaffolds and substitution patterns.
Diversity-Oriented Synthesis (DOS) via the Build/Couple/Pair (B/C/P) Strategy
Diversity-Oriented Synthesis (DOS) is a powerful paradigm for generating structurally diverse small molecule libraries.[6][7] The Build/Couple/Pair (B/C/P) strategy is a cornerstone of DOS, allowing for the systematic construction of complex molecules from simple building blocks.[6][8][9]
-
Build Phase: This initial phase involves the synthesis of foundational building blocks containing key functional groups and stereochemical information.
-
Couple Phase: In this phase, the building blocks are linked together through robust and high-yielding coupling reactions.
-
Pair Phase: The final phase involves an intramolecular reaction to form the desired cyclic or spirocyclic scaffold.
This strategy is particularly well-suited for generating libraries with significant skeletal and stereochemical diversity.[6][8]
Diagram: The Build/Couple/Pair (B/C/P) Strategy for Spirocyclic Piperidine Library Synthesis
Caption: A workflow of the Build/Couple/Pair strategy.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis (RCM) has become a powerful and widely adopted method for the construction of cyclic and spirocyclic systems, including piperidines.[10][11][12][13] This reaction, typically catalyzed by ruthenium-based complexes like Grubbs' or Hoveyda-Grubbs catalysts, facilitates the intramolecular cyclization of diene precursors under mild conditions with excellent functional group tolerance.[13] The strategic placement of gem-diallyl groups on a precursor allows for the efficient formation of spirocycles.[11][14]
Intramolecular Heck Reaction
The intramolecular Heck reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an aryl or vinyl halide and a tethered alkene.[15][16][17] This reaction is highly effective for constructing complex polycyclic frameworks, including spirocyclic systems, often with high regioselectivity.[16] The versatility of the Heck reaction allows for the creation of diverse spiro-piperidine scaffolds from readily available starting materials.[15]
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a classic and efficient method for synthesizing tetrahydro-β-carbolines and related heterocyclic systems.[18][19][20][21] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[18] Variations of this reaction, such as the Oxa-Pictet-Spengler reaction, can be employed to generate spirocyclic ethers fused to a piperidine ring.[22] This reaction is particularly valuable for creating libraries based on natural product-like scaffolds.[20]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key stages in the preparation of a spirocyclic piperidine library.
Protocol 1: Synthesis of a Bis-Spiro-Imidazolinone Scaffold
This protocol is adapted from a concise approach for synthesizing bis-spirocyclic frameworks.[23]
Step 1: Cyanation of N-Benzyl-4-piperidone
-
To a solution of N-benzyl-4-piperidone (1.0 eq) in a suitable solvent (e.g., methanol), add sodium cyanide (1.2 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the cyanohydrin product.
Step 2: Acidic Hydrolysis of the Cyano Group
-
Carefully add the cyanohydrin product from Step 1 to concentrated sulfuric acid (excess) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide) to pH 7-8.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic layer, filter, and concentrate to yield the corresponding α-hydroxy amide.
Step 3: Condensation with a Ketone
-
To a solution of the α-hydroxy amide from Step 2 in a suitable solvent (e.g., toluene), add the desired ketone (1.1 eq) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until completion.
-
Cool the reaction mixture, wash with a saturated sodium bicarbonate solution, and then with brine.
-
Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography to obtain the bis-spiro-imidazolinone scaffold.
Protocol 2: Library Diversification via Parallel Synthesis
This protocol outlines the diversification of the synthesized scaffold through common amide coupling, reductive amination, sulfonylation, and urea formation reactions.[23]
General Procedure for Parallel Synthesis in a 24-well plate:
-
Dispense a solution of the bis-spiro-imidazolinone scaffold (1.0 eq) in a suitable solvent (e.g., dichloromethane or DMF) into each well of a 24-well plate.
-
To each well, add a solution of the corresponding diversification reagent (1.2 eq) (e.g., acid chloride for amide coupling, aldehyde for reductive amination, sulfonyl chloride for sulfonylation, or isocyanate for urea formation).
-
For amide coupling, reductive amination, and sulfonylation, add a suitable base (e.g., triethylamine or diisopropylethylamine, 1.5 eq). For reductive amination, add a reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) after an initial imine formation period.
-
Seal the plate and shake at room temperature for 12-24 hours.
-
Upon completion, quench the reactions appropriately (e.g., with water or a saturated ammonium chloride solution).
-
Perform a liquid-liquid extraction in the plate or transfer the contents to individual vials for extraction.
-
Concentrate the organic extracts in a centrifugal evaporator.
-
The resulting crude products can be purified by preparative HPLC or used directly for screening after a quality control check.
Quantitative Data Summary
The following tables summarize typical yields and purity levels that can be expected from the described synthetic protocols.
Table 1: Representative Yields for Scaffold Synthesis
| Step | Reaction | Typical Yield Range (%) |
| 1 | Cyanation | 90-99 |
| 2 | Hydrolysis | 95-99 |
| 3 | Condensation/Cyclization | 60-85 |
Table 2: Purity of Final Library Compounds Post-Purification
| Analytical Method | Target Purity (%) |
| LC-MS | >95 |
| 1H NMR | Consistent with structure |
Library Quality Control (QC)
Rigorous quality control is paramount to ensure the integrity and reliability of a compound library for HTS.[24][25]
Diagram: Quality Control Workflow for HTS Libraries
Caption: A typical quality control workflow.
QC Protocol:
-
Identity and Purity Assessment:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Each compound in the library should be analyzed by LC-MS to confirm its molecular weight and assess its purity. A purity level of >95% is generally required for HTS.[26]
-
¹H NMR (Proton Nuclear Magnetic Resonance): A representative subset of the library should be analyzed by ¹H NMR to confirm the chemical structure and ensure the absence of significant impurities.
-
-
Quantification:
-
Accurate quantification of the compound concentration in the stock solutions (typically in DMSO) is crucial for reliable screening results. This can be achieved using techniques such as qNMR (quantitative NMR) or by ensuring complete dissolution of a pre-weighed sample.
-
-
Compound Management:
High-Throughput Screening Considerations
The design of a spirocyclic piperidine library should be aligned with the goals of the HTS campaign.[28][29]
-
Diversity: The library should encompass a broad range of structural and physicochemical properties to maximize the chances of identifying hits against various biological targets.[25][30]
-
"Drug-likeness": Compounds should generally adhere to established guidelines for "drug-likeness," such as Lipinski's Rule of Five, to enhance their potential for development into viable drug candidates.[27]
-
Focused vs. Diverse Libraries: Depending on the screening strategy, the library can be designed to be highly diverse to explore a wide chemical space or focused on a particular target class based on known pharmacophores.[25][]
By following these detailed application notes and protocols, researchers can confidently prepare high-quality, diverse spirocyclic piperidine libraries, significantly enhancing their drug discovery efforts.
References
-
A Brief Overview of Two Major Strategies in Diversity-Oriented Synthesis: Build/Couple/Pair and Ring-Distortion. Frontiers in Chemistry. Available at: [Link]
-
Build/Couple/Pair Strategy for the Synthesis of Stereochemically Diverse Macrolactams via Head-to-Tail Cyclization. ACS Combinatorial Science. Available at: [Link]
-
Intramolecular Heck reaction. Grokipedia. Available at: [Link]
-
Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening. ACS Combinatorial Science. Available at: [Link]
-
Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. PMC. Available at: [Link]
-
Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. Organic Letters. Available at: [Link]
-
A Build/Couple/Pair Strategy for the Synthesis of Stereochemically Diverse Macrolactams via Head-to-Tail Cyclization. PMC. Available at: [Link]
-
INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Quimica Nova. Available at: [Link]
-
Build–Couple–Transform: A Paradigm for Lead-like Library Synthesis with Scaffold Diversity. Journal of Medicinal Chemistry. Available at: [Link]
-
Diastereoselection in the Formation of Spirocyclic Oxindoles by the Intramolecular Heck Reaction. PMC. Available at: [Link]
-
Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. White Rose Research Online. Available at: [Link]
-
Investigation of Diastereoselective Tandem Ring Closing Metathesis Reactions Toward the Synthesis of Functionalised Spirocyclic Piperidines. Thieme E-Books & E-Journals. Available at: [Link]
-
Diversity‐oriented synthesis of macrocycle libraries based on the “build/ couple/pair” (B/C/P) strategy. ResearchGate. Available at: [Link]
-
Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry. Available at: [Link]
-
PREPARATION OF SPIROCYCLIC POLYETHERS BY INTRAMOLECULAR HECK REACTIONS. Heterocycles. Available at: [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
-
Synthesis of spirocycles via ring closing metathesis of heterocycles carrying gem-diallyl substituents obtained via ring opening of (halomethyl)cyclopropanes with allyltributyltin. PubMed. Available at: [Link]
-
Accessing spiropiperidines from dihydropyridones through tandem triflation–allylation and ring-closing metathesis (RCM). RSC Publishing. Available at: [Link]
-
[Quality control of chemical libraries]. PubMed. Available at: [Link]
-
Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PMC. Available at: [Link]
-
Pictet–Spengler reaction. Wikipedia. Available at: [Link]
-
Oxa-Pictet-Spengler reaction as key step in the synthesis of novel σ receptor ligands with 2-benzopyran structure. PubMed. Available at: [Link]
-
Synthesis of spiro-cyclics via ring-closing metathesis. Arkivoc. Available at: [Link]
-
Diversity-oriented synthesis of azaspirocycles. PubMed. Available at: [Link]
-
Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. ResearchGate. Available at: [Link]
-
Diversity-Oriented Synthesis. David Spring's group. Available at: [Link]
-
A General Approach to Spirocyclic Piperidines via Castagnoli–Cushman Chemistry. ResearchGate. Available at: [Link]
-
Establishing assays and small molecule screening facilities for Drug discovery programs. European Pharmaceutical Review. Available at: [Link]
-
Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. Curia. Available at: [Link]
-
small molecule drug discovery. Vipergen. Available at: [Link]
-
Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. PMC. Available at: [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. PMC. Available at: [Link]
-
Exploring the Chemistry of Spiroindolenines by Mechanistically-Driven Reaction Development: Asymmetric Pictet–Spengler-type Reactions and Beyond. ACS Publications. Available at: [Link]
-
Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Beilstein Journals. Available at: [Link]
-
Creating and screening natural product libraries. RSC Publishing. Available at: [Link]
-
Small Molecule Compound Libraries. High Throughput Screening Laboratory. Available at: [Link]
Sources
- 1. Synthesis of Spirocyclic Piperidines by Radical Hydroarylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | A Brief Overview of Two Major Strategies in Diversity-Oriented Synthesis: Build/Couple/Pair and Ring-Distortion [frontiersin.org]
- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 8. A Build/Couple/Pair Strategy for the Synthesis of Stereochemically Diverse Macrolactams via Head-to-Tail Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. Synthesis of spirocycles via ring closing metathesis of heterocycles carrying gem-diallyl substituents obtained via ring opening of (halomethyl)cyclopropanes with allyltributyltin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Accessing spiropiperidines from dihydropyridones through tandem triflation–allylation and ring-closing metathesis (RCM) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00545C [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. arkat-usa.org [arkat-usa.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Diastereoselection in the Formation of Spirocyclic Oxindoles by the Intramolecular Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 18. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 19. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. BJOC - Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction [beilstein-journals.org]
- 22. Oxa-Pictet-Spengler reaction as key step in the synthesis of novel σ receptor ligands with 2-benzopyran structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. [Quality control of chemical libraries] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 26. curiaglobal.com [curiaglobal.com]
- 27. Compound Libraries | High Throughput Screening Laboratory [hts.ku.edu]
- 28. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 29. small molecule drug discovery - Next Generation Treatment Solutions [vipergen.com]
- 30. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Strategies for Improving the Solubility of 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane Salts
Document ID: TSC-2026-02-MODS-001
For: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical resource for addressing solubility challenges encountered with 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane and its derivatives. As a privileged heterocyclic motif, the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold offers a rigid, three-dimensional framework attractive for designing potent and selective ligands.[1] However, like many complex APIs, achieving adequate aqueous solubility is a frequent and critical hurdle in development.[2] This document outlines a systematic, science-driven approach to enhancing solubility, moving from fundamental principles to advanced troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: Our freebase form of 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane exhibits very poor aqueous solubility. What is the most logical first step?
A1: The most effective and widely adopted initial strategy for a basic compound like this is salt formation.[][4] The 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane structure contains two basic nitrogen atoms that can be protonated. Converting the neutral freebase into an ionized salt form dramatically increases its polarity, which enhances its interaction with polar solvents like water, thereby improving solubility.[5] An estimated 50% of all drugs are administered as salts for this very reason.[4]
Q2: Which counterion should we choose to form the "best" salt for solubility?
A2: There is no universal "best" salt. The optimal choice is dependent on multiple factors, including the desired physicochemical properties (e.g., melting point, stability, hygroscopicity), the intended dosage form, and the route of administration.[4][6] A systematic salt screening process is the most robust approach.
For a dibasic compound, strong acids are typically used to ensure complete protonation. Common and pharmaceutically acceptable counterions to screen include:
-
Chloride (from HCl): The most frequently used counterion in marketed drugs.[6]
-
Mesylate (from methanesulfonic acid): Often provides good crystallinity and solubility.[5]
-
Sulfate (from H₂SO₄): Can form a stable di-salt.
-
Hydrobromide (from HBr): Another common halide salt option.[5]
A critical guiding principle is the pKa difference (ΔpKa) between the drug and the counterion. For a stable salt to form, the pKa of the drug's conjugate acid should be at least 2-3 units higher than the pKa of the counterion acid.[4][7]
Q3: We've prepared the dihydrochloride salt, but its solubility is still below our target for an oral solution. What are our subsequent options?
A3: If a standard salt form provides insufficient solubility, a multi-pronged approach is necessary. The next logical steps involve optimizing the formulation environment. Common strategies include pH adjustment, the use of co-solvents, and the addition of complexing agents.[8][9] These techniques modify the solution's properties to be more favorable for the solute.[8]
Q4: Given the two basic centers, is forming a di-salt (e.g., dihydrochloride) preferable to a mono-salt?
A4: Yes, forming a di-salt is a highly rational strategy. Protonating both nitrogen centers will impart a greater positive charge on the molecule compared to a mono-salt, which should lead to a more significant increase in aqueous solubility. The feasibility and stability of the di-salt will depend on the respective pKa values of the two nitrogen atoms and the strength of the acid used for salt formation.
Troubleshooting Guide: A Systematic Approach to Solubility Enhancement
This section details a logical workflow and experimental protocols for systematically identifying and resolving solubility issues with 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane salts.
Decision Workflow for Solubility Optimization
This diagram outlines the decision-making process for enhancing the solubility of a basic API.
Caption: Decision workflow for solubility enhancement of a basic API.
Protocol 1: Systematic Salt Screening and Selection
Objective: To prepare and evaluate a series of pharmaceutically acceptable salts of 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane to identify a candidate with optimal aqueous solubility and solid-state properties.
Methodology Rationale: The solubility of a salt is governed by a balance between its crystal lattice energy (the energy holding the crystal together) and the solvation energy of its constituent ions.[4] By screening different counterions, we explore various crystal packing arrangements and ion-solvent interactions to find the most favorable combination for dissolution.
Materials:
-
9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane freebase
-
Acids (e.g., 2M HCl in Et₂O, HBr in acetic acid, methanesulfonic acid)
-
Solvents (e.g., Isopropanol, Ethanol, Acetone, Ethyl Acetate)
-
Thermostatted shaker, filtration apparatus, HPLC or UV-Vis spectrophotometer.
Step-by-Step Procedure:
-
Salt Formation: Dissolve the freebase (1 equivalent) in a suitable solvent (e.g., isopropanol). Add the selected acid (2.1 equivalents for di-salt formation) dropwise while stirring.
-
Crystallization & Isolation: Induce crystallization by cooling, adding an anti-solvent, or slow evaporation. Collect the resulting solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Solid-State Characterization: Confirm salt identity and purity. Techniques like XRPD (X-ray Powder Diffraction), DSC (Differential Scanning Calorimetry), and TGA (Thermogravimetric Analysis) are crucial to identify the solid form (crystalline, amorphous) and assess thermal stability and hygroscopicity.
-
Equilibrium Solubility Measurement:
-
Add an excess of each salt to vials containing a fixed volume (e.g., 1 mL) of a relevant aqueous buffer (e.g., pH 4.5 acetate buffer).
-
Agitate the vials in a thermostatted shaker (e.g., 25°C) for at least 24 hours to ensure equilibrium is reached.
-
Visually confirm that excess solid remains.
-
Filter the samples through a 0.22 µm filter (e.g., PVDF) to remove undissolved solid.
-
Quantify the concentration of the dissolved API in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Data Presentation:
| Salt Form | Stoichiometry (API:Acid) | Crystalline Form | Solubility in pH 4.5 Buffer (mg/mL) | Notes |
| Dihydrochloride | 1:2 | Form I | [Insert Experimental Data] | May be hygroscopic |
| Dihydrobromide | 1:2 | Form A | [Insert Experimental Data] | Good crystallinity |
| Dimesylate | 1:2 | Form X | [Insert Experimental Data] | Often yields high solubility |
| Disulfate | 1:2 | Form C | [Insert Experimental Data] |
Protocol 2: pH-Solubility Profiling
Objective: To understand the relationship between pH and the solubility of the selected lead salt form.
Methodology Rationale: For an ionizable compound, solubility is highly dependent on the pH of the medium, as described by the Henderson-Hasselbalch equation.[10] For a weak base, solubility increases as the pH decreases because the ionized (protonated) form of the molecule dominates.[] This profile is critical for predicting in vivo dissolution in the gastrointestinal tract.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. Salt Selection | Basicmedical Key [basicmedicalkey.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. longdom.org [longdom.org]
- 10. ijprajournal.com [ijprajournal.com]
Technical Support Center: Stability of 1-oxa-4,9-diazaspiro[5.5]undecane Under Acidic Conditions
Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals working with 1-oxa-4,9-diazaspiro[5.5]undecane and its derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this spirocyclic system in acidic environments. Our goal is to equip you with the scientific rationale behind potential experimental challenges and to offer robust, field-tested protocols to ensure the integrity of your research.
Introduction: Understanding the Chemistry of 1-oxa-4,9-diazaspiro[5.5]undecane
1-oxa-4,9-diazaspiro[5.5]undecane is a unique heterocyclic scaffold characterized by a spirocyclic junction connecting a piperidine and a morpholine ring. This structure contains several key functional groups that dictate its behavior in acidic media: two secondary amine nitrogens and an ether linkage within the morpholine ring. The stability of this molecule is a critical parameter in its handling, formulation, and application, particularly in drug development where acidic conditions are frequently encountered.
Due to the limited availability of direct studies on the acid stability of the parent 1-oxa-4,9-diazaspiro[5.5]undecane, this guide synthesizes information from related structures and fundamental principles of organic chemistry to provide a predictive and practical framework for your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites of reactivity on the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold under acidic conditions?
A1: The primary sites of reactivity are the two nitrogen atoms of the piperidine and morpholine rings. These secondary amines are basic and will readily undergo protonation in the presence of an acid to form ammonium salts.[1] This protonation is a rapid and reversible acid-base reaction. The ether oxygen in the morpholine ring is also a potential site for protonation, which can activate the C-O bonds for cleavage under more forcing acidic conditions.
Q2: Is the 1-oxa-4,9-diazaspiro[5.5]undecane ring system expected to be stable in mild acidic solutions (e.g., pH 4-6)?
A2: In mildly acidic aqueous solutions, the predominant species will be the protonated forms of the diazaspirocycle. The piperidine ring itself is generally stable in acidic media, often forming stable hydrochloride salts.[1] The formation of these salts can, to some extent, enhance the stability of the piperidine ring in an acidic environment.[1] The ether linkage is generally stable under these conditions and is unlikely to undergo cleavage. Therefore, for most applications at mildly acidic pH, significant degradation of the core scaffold is not expected. However, the change in protonation state will affect the molecule's solubility, polarity, and biological activity.
Q3: What degradation pathways are plausible under strong acidic conditions (e.g., concentrated HCl, H₂SO₄)?
A3: Under strongly acidic conditions, particularly with heating, the likelihood of degradation increases. The most probable degradation pathway involves the acid-catalyzed cleavage of the ether bond in the morpholine ring.[2][3][4] This reaction is initiated by the protonation of the ether oxygen, converting it into a good leaving group. A nucleophile present in the medium (e.g., a halide ion) can then attack one of the adjacent carbon atoms, leading to ring opening.
The general mechanism for acid-catalyzed ether cleavage can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the structure of the ether.[2][3] For the 1-oxa-4,9-diazaspiro[5.5]undecane system, the attack is likely to occur at the less sterically hindered carbon adjacent to the oxygen.
Predicted acid-catalyzed ring opening of the morpholine moiety.
Troubleshooting Guide
Problem 1: My reaction in acidic media is giving a complex mixture of products.
| Potential Cause | Explanation | Recommended Solution |
| Ring Opening of the Morpholine Moiety | Under harsh acidic conditions (high temperature, strong acid), the ether linkage can cleave, leading to a variety of ring-opened products.[5][6] | - Reduce Acidity: Use a milder acid or a buffered system if the reaction chemistry allows. - Lower Temperature: Perform the reaction at a lower temperature to minimize degradation. - Protecting Groups: If compatible with your synthesis, consider protecting the amine functionalities to modulate the overall basicity and reactivity of the molecule. |
| Oxidative Degradation | If oxidizing agents are present, even in trace amounts, the piperidine ring can be susceptible to oxidation, especially under harsh conditions.[1] | - Use Degassed Solvents: Remove dissolved oxygen from your reaction solvents. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Side Reactions of Substituents | If your 1-oxa-4,9-diazaspiro[5.5]undecane is substituted, the substituents themselves may be reacting under the acidic conditions. | - Review Substituent Stability: Assess the acid-lability of all functional groups on your molecule. |
Problem 2: I am having difficulty purifying my 1-oxa-4,9-diazaspiro[5.5]undecane derivative after an acidic workup.
| Potential Cause | Explanation | Recommended Solution |
| Formation of Salts | In the presence of acid, the amine groups will be protonated, forming salts. These salts have very different solubility profiles (typically more water-soluble) than the free base. | - Basify the Aqueous Layer: After your acidic extraction, carefully basify the aqueous layer with a suitable base (e.g., NaHCO₃, Na₂CO₃, or NaOH) to deprotonate the ammonium salts and regenerate the free base. - Extract with an Organic Solvent: Once basified, extract the free base into an appropriate organic solvent (e.g., dichloromethane, ethyl acetate). |
| Emulsion Formation | The amphiphilic nature of the protonated spirocycle can sometimes lead to the formation of emulsions during extraction. | - Add Brine: Add a saturated aqueous solution of NaCl to the extraction mixture to help break the emulsion. - Centrifugation: If the emulsion is persistent, centrifugation can be an effective method for separating the layers. |
| Degradation During Purification | If strong acids are used in chromatography (e.g., as a mobile phase additive), degradation can occur on the column. | - Use a Milder Acidic Additive: For reversed-phase HPLC, consider using formic acid or acetic acid instead of trifluoroacetic acid (TFA) if you observe on-column degradation. - Base-Deactivated Columns: Use a base-deactivated stationary phase to minimize interactions with the basic nitrogens. |
Experimental Protocols
Protocol 1: Forced Degradation Study for 1-oxa-4,9-diazaspiro[5.5]undecane
This protocol is designed to intentionally degrade the molecule to identify potential degradation products and establish its stability profile.[7][8][9]
Objective: To investigate the stability of 1-oxa-4,9-diazaspiro[5.5]undecane under acidic stress conditions.
Materials:
-
1-oxa-4,9-diazaspiro[5.5]undecane
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV or MS detector
-
pH meter
-
Thermostatically controlled water bath
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 1-oxa-4,9-diazaspiro[5.5]undecane at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).
-
Acid Stress:
-
To a vial, add 1 mL of the stock solution and 1 mL of 0.1 M HCl.
-
Incubate the vial in a water bath at 60 °C.
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH.
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for analysis.
-
-
Analytical Monitoring:
-
Analyze the stressed samples by a suitable stability-indicating HPLC method.
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
-
If using an MS detector, obtain the mass-to-charge ratio of the degradation products to aid in their identification.
-
Workflow for a forced degradation study under acidic conditions.
References
- Biosynce. (2025, August 25). What is the stability of piperidine? Biosynce Blog.
- Ring opening and rearrangement in spirocyclic quinol ethers. RSC Publishing.
- Influence of piperidine ring on stability and reactivity of piperine.
- Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans. PMC.
- Ether cleavage. Wikipedia.
- Synthesis and Cleavage of Ethers. Longdom Publishing.
- Cleavage of Ethers. Organic Chemistry - Jack Westin.
- Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI.
- Hydroxylation and hydrolysis: two main metabolic ways of spiramycin I in anaerobic digestion. PubMed.
- Deciphering the chemical instability of sphaeropsidin A under physiological conditions - degradation studies and structural elucid
- Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI.
- Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
- Synthesis of 1,3-Diaminated Stereotriads via Rearrangement of 1,4-Diazaspiro[2.2]pentanes.
- Ring opening of cyclic ethers by sulfuric acid - Acetic anhydride.
- forced degrad
- ether cleavage reactions: Topics by Science.gov.
- 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Synthesis, Computational Insights, and Evalu
- Forced Degradation Studies, Common Q.
- Technical Support Center: Optimization of Piperidine Ring Form
- Organic Mechanisms - Ethers - Acid C
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace.
- Ring closing and opening reactions leading to aza-polycyclic arom
- Reactions of Epoxides under Acidic and Basic Conditions. Chemistry Steps.
- HYDROLYSIS.
- On the hydrolysis mechanisms of amides and peptides. University of Regina.
- Synthesis of 1,3-diaminated stereotriads via rearrangement of 1,4-diazaspiro[2.2]pentanes.
- 1,4-Diazaspiro[2.2]pentanes as a Flexible Platform for the Synthesis of Diamine-Bearing Stereotriads. PMC.
- Case Studies on Analytical Techniques: Unlocking Insights and Advancements.
- 5.4: Hydrolysis Reactions. Chemistry LibreTexts.
- Acetal Hydrolysis Mechanism. Chemistry Steps.
- Micro-Analytical Techniques: Transforming Modern Science and Indu. Longdom Publishing.
- (PDF) Analytical Techniques for Scientists.
- Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams
Sources
- 1. biosynce.com [biosynce.com]
- 2. Ether cleavage - Wikipedia [en.wikipedia.org]
- 3. longdom.org [longdom.org]
- 4. jackwestin.com [jackwestin.com]
- 5. Ring opening and rearrangement in spirocyclic quinol ethers - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pharmtech.com [pharmtech.com]
- 8. forced degradation study: Topics by Science.gov [science.gov]
- 9. veeprho.com [veeprho.com]
overcoming steric hindrance in 9-position substitution of spiro scaffolds
SpiroTech Support Hub: Advanced Synthesis Solutions Ticket ID: #SPIRO-9POS-001 Subject: Overcoming Steric Hindrance in 9-Position Substitution Status: Open Assigned Specialist: Senior Application Scientist, Dr. Chen
Overview
Welcome to the SpiroTech Support Hub. You are likely here because the 9-position of your spiro scaffold (most commonly the bridgehead of spiro[fluorene-9,9'-xanthene] (SFX) or similar fluorene-based OLED materials) is resisting functionalization.
This position is a classic "steric fortress." The quaternary carbon is shielded by the orthogonal rings, making standard nucleophilic attacks or metal-catalyzed couplings thermodynamically unfavorable or kinetically impossible.
Below are three specialized Troubleshooting Guides designed to bypass these barriers.
Module 1: Nucleophilic Addition Failures
User Report: "I’m trying to add a Grignard reagent to 9-fluorenone to create the spiro precursor, but I’m getting reduction products (fluorenol) or recovered starting material instead of the tertiary alcohol."
Diagnosis:
Standard Grignard reagents (
The Fix: The Organocerium Protocol (Imamoto Conditions) Lanthanides like Cerium(III) are extremely oxophilic. They coordinate tightly to the carbonyl oxygen, increasing electrophilicity while suppressing the basicity of the reagent.
Protocol:
-
Dry the Salt: Heat anhydrous
(powder) at 140°C under high vacuum for 2 hours. This is critical; wet kills the reaction. -
Slurry Formation: Suspend dried
in THF and stir for 2 hours at room temperature. -
Transmetallation: Cool to -78°C. Add your organolithium (
) or Grignard dropwise. Stir for 30 mins. -
Addition: Add the 9-fluorenone (dissolved in THF) slowly.
-
Warm Up: Allow to warm to 0°C (or RT) slowly.
Data Comparison:
| Reagent System | Main Product | Yield | Mechanism |
| 9-Fluorenol (Reduction) | >60% | ||
| Enolate / Recovery | N/A | Deprotonation (Basicity) | |
| 9-Substituted Alcohol | 85-95% | Direct Nucleophilic Attack |
Module 2: Palladium-Catalyzed Cross-Coupling Stalls
User Report: "I have a 9-bromo-spirofluorene. I’m trying a Suzuki coupling to add an aryl group, but the catalyst dies immediately. I see Pd-black precipitation."
Diagnosis: The oxidative addition of Pd into a sterically crowded C(sp3)-Halide or hindered C(sp2)-Halide at the 9-position is slow. If the ligand is not bulky enough to protect the Pd center, the catalyst aggregates and deactivates (Pd black).
The Fix: Ligand Cone Angle Engineering You need electron-rich, bulky ligands that facilitate oxidative addition and reductive elimination in crowded spaces.
Recommended Catalyst Systems:
-
Buchwald G3/G4 Precatalysts: Use XPhos or SPhos .
-
Why: The biaryl backbone prevents Pd aggregation, and the cyclohexyl groups push the electrons into the metal, speeding up the cycle.
-
-
PEPPSI-IPr (The "Throw-in-and-stir" solution):
-
Why: The N-Heterocyclic Carbene (NHC) ligand is permanently attached and extremely bulky (high "percent buried volume"
). It creates a protective pocket around the Pd.
-
Visual Workflow (DOT Diagram):
Caption: Decision matrix for selecting catalytic strategies based on substrate functionalization.
Module 3: Constructing the Spiro Core (The "Acid" Route)
User Report: "I am trying to synthesize Spiro[fluorene-9,9'-xanthene] (SFX) from fluorenone and phenol, but the yield is stuck at 40%."
Diagnosis: This reaction is an equilibrium. The formation of the spiro center is reversible. If water is not removed, or if the acid is too weak, the reaction reverses to the open "diphenol" intermediate (kinetic product).
The Fix: Thermodynamic Control via Methanesulfonic Acid (MSA) You must force the reaction to the thermodynamic product (the spiro cycle) by removing water and using a solvent that acts as the catalyst.
Protocol:
-
Mix: Combine 9-fluorenone (1 eq) and Phenol derivative (excess, 4-5 eq).
-
Catalyst/Solvent: Add Methanesulfonic acid (MSA) mixed with mercaptopropionic acid (co-catalyst).
-
Ratio: The MSA should be used as the solvent (excess), not just catalytic amounts.
-
-
Heat: Stir at 100°C - 140°C.
-
Time: Crucial Step. Run for >24 hours.
-
Reasoning: Short times yield the ortho-substituted diphenol. Long times allow the reversible Friedel-Crafts steps to eventually lock into the stable spiro configuration.
-
FAQ: Frequently Asked Questions
Q: Can I use C-H activation to functionalize the 9-position directly? A: Yes, but it requires a directing group. Recent work utilizes Pd(II) catalysis with transient directing groups (TDGs) like amino acids to bind to the fluorene, forcing the Pd into the 9-position C-H bond. However, this is generally lower yielding than the de novo synthesis or organocerium routes.
Q: Why does my spiro-compound precipitate during synthesis?
A: Spiro scaffolds like SFX are designed to disrupt
References
-
Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium(III) Reagents." Journal of the American Chemical Society, 1989. Link
-
Poriel, C., & Rault-Berthelot, J. "Spiro[fluorene-9,9′-xanthene] (SFX) as a Building Block for Organic Electronics." Journal of Organic Chemistry, 2021.[1] Link
-
Valente, C., et al. "PEPPSI-IPr: A Highly Active, Sterically Hindered Catalyst for Cross-Coupling." Angewandte Chemie International Edition, 2006. Link
-
Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands." Accounts of Chemical Research, 2008. Link
Sources
- 1. Grignard Reaction [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The mechanism of Grignard reaction: finally unravelled - operachem [operachem.com]
- 4. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems [organic-chemistry.org]
- 5. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Crystallization of 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane
Introduction
Welcome to the technical support guide for the crystallization of 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining high-quality crystals of this spirocyclic compound. The unique three-dimensional structure and the presence of a tertiary amine group in 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane present specific crystallization challenges.[1] This guide provides a structured, question-and-answer approach to troubleshoot common issues, grounded in established crystallographic principles and field-proven techniques.
Compound Profile: 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane
Understanding the physicochemical properties of a molecule is the first step in designing a successful crystallization strategy.
-
Structure: A spirocyclic system containing a morpholine and a piperidine ring sharing a quaternary carbon. The nitrogen at position 9 is methylated, making it a tertiary amine.
-
Polarity: The presence of two nitrogen atoms and one oxygen atom suggests moderate to high polarity and the potential for hydrogen bonding via the secondary amine (N4-H).
-
Basicity: The tertiary amine at position 9 and the secondary amine at position 4 are basic. This is a critical feature, as it allows for salt formation with various acids, which can significantly alter solubility and improve crystallinity.[2][3][4]
-
Solubility: Expected to be soluble in polar protic solvents (e.g., methanol, ethanol) and some polar aprotic solvents (e.g., acetonitrile, THF). Solubility in nonpolar solvents like hexanes or toluene is likely to be low.
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific problems you may encounter during your experiments. Each answer explains the underlying cause and provides actionable solutions.
Q1: My compound remains fully dissolved and no crystals are forming, even after cooling or extended time. What's wrong?
A1: This is a classic case of the solution not reaching a state of supersaturation, or a high kinetic barrier to nucleation. Essentially, the compound is too soluble in the chosen solvent system.[3]
Causality: For crystallization to occur, the concentration of the solute must exceed its equilibrium solubility, creating a supersaturated state.[5] If the solvent is too effective, the compound remains happily in solution. Nucleation, the initial formation of a stable crystalline seed, is often the rate-limiting step and can be kinetically slow.[5]
Solutions:
-
Induce Supersaturation via an Anti-Solvent:
-
Rationale: The goal is to introduce a second solvent (an "anti-solvent") in which your compound is insoluble. This reduces the overall solvating power of the system, forcing the compound out of solution.
-
Action: Use a solvent layering or vapor diffusion technique. For example, dissolve your compound in a small amount of a "good" solvent like dichloromethane (DCM) or methanol, and then layer or allow diffusion of a "poor" solvent like heptane, hexane, or diethyl ether.[3][6] The slow mixing at the interface promotes gradual supersaturation and the growth of well-ordered crystals.[2]
-
-
Slow Evaporation of Solvent:
-
Rationale: This method slowly increases the compound's concentration as the solvent evaporates.[2] It is one of the simplest techniques but can sometimes lead to rapid crystallization at the end if not controlled.[3]
-
Action: Dissolve the compound in a suitable solvent and leave the container partially open (e.g., cover with parafilm and poke a few small holes). To slow the process for better crystal quality, reduce the opening size or place the setup in a cooler environment like a refrigerator.[2][3]
-
-
Induce Nucleation:
-
Rationale: Overcoming the kinetic barrier to nucleation can sometimes be achieved by providing a surface for the first molecules to organize upon.[3][5]
-
Action:
-
Scratching: Gently scratch the inside of the glass vial below the solvent level with a glass rod. The microscopic imperfections in the glass can act as nucleation sites.[5]
-
Seeding: If you have a previous crystal of the compound, add a tiny speck to the supersaturated solution to act as a template for further growth.
-
-
Q2: My compound is "oiling out," forming liquid droplets instead of solid crystals. How do I prevent this?
A2: Oiling out occurs when the solution becomes supersaturated at a temperature that is above the melting point of your solid in that particular solvent mixture. The compound separates as a liquid phase because it's too soluble to crystallize at that temperature.[7]
Causality: This is common with impure compounds (which have a lower melting point) or when a solution cools too quickly, causing the saturation point to be reached at a relatively high temperature.
Solutions:
-
Use More Solvent:
-
Rationale: By adding more of the "good" solvent, you lower the saturation temperature. This ensures that when the compound does come out of solution, it does so at a temperature where it is a stable solid, allowing it to form a crystal lattice.[7]
-
Action: Re-heat the solution to dissolve the oil. Add 10-20% more of the primary solvent, and then allow it to cool more slowly.[7]
-
-
Lower the Crystallization Temperature:
-
Rationale: Using a solvent system where the compound has lower overall solubility will reduce the temperature at which supersaturation is achieved.
-
Action: Switch to a less effective solvent for your initial dissolution. Alternatively, after dissolving the compound, place the solution in a refrigerator or freezer to ensure crystallization occurs at a much lower temperature.
-
-
Change the Solvent System Entirely:
-
Rationale: The interaction between your compound and the solvent is critical. A different solvent may favor crystal lattice formation over liquid-liquid phase separation.
-
Action: Experiment with solvents from different chemical classes. If you are using an alcohol, try an ester (ethyl acetate) or a nitrile (acetonitrile) as the primary solvent.
-
Q3: I'm getting crystals, but they are very small needles, a fine powder, or of generally poor quality. How can I grow larger, higher-quality single crystals?
A3: The formation of powder or tiny needles indicates that the nucleation process is happening too quickly and/or too extensively, leading to the rapid growth of many small crystals rather than the slow, ordered growth of a few large ones.[3][7]
Causality: Rapid crystallization traps solvent and impurities within the lattice, leading to poor diffraction quality. The key to large, high-quality crystals is to slow down the entire process, allowing molecules to add to the growing lattice in a highly ordered fashion.
Solutions:
-
Slow Down the Cooling/Evaporation/Diffusion Rate:
-
Rationale: Slower is almost always better for crystal quality.[6][7] This gives molecules time to find the most energetically favorable position in the crystal lattice.
-
Action:
-
For Cooling: Insulate your flask. Place it in a beaker of warm water or wrap it in glass wool and let it cool to room temperature overnight before moving it to a colder environment.
-
For Evaporation: Use a vial with a narrow opening or cover it and use only a single needle puncture to control the rate.[2]
-
For Diffusion: Perform the experiment in a colder environment (e.g., a refrigerator) to slow the rate of solvent diffusion.[3]
-
-
-
Reduce the Level of Supersaturation:
-
Rationale: A highly supersaturated solution will crash out of solution quickly. A solution that is only slightly supersaturated will encourage slow and steady growth.
-
Action: Use slightly more solvent than the minimum required for dissolution at high temperature. This means the solution will have to cool further before crystallization begins, and the process will be less aggressive.[7]
-
-
Utilize a Thermal Gradient:
-
Rationale: This method uses temperature differences to create a very slow and controlled crystallization environment.
-
Action: A simple setup involves dissolving your compound in a sealed container (like an NMR tube) and placing it in a temperature-controlled sand bath. Slowly cool the bath over several days. This slow cooling can produce exceptionally high-quality crystals.[2]
-
Frequently Asked Questions (FAQs)
Q: What are the best starting solvents to screen for crystallizing 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane?
A: A good starting point is to find a solvent that dissolves your compound when hot but in which it is poorly soluble at room temperature or colder.[8] Given the structure's polarity, a systematic screening is recommended.
| Solvent System | Primary Solvent (Good Solubility) | Anti-Solvent (Poor Solubility) | Technique Recommendation |
| Polar Protic | Methanol, Ethanol, Isopropanol | Diethyl Ether, Heptane, Toluene | Vapor Diffusion, Solvent Layering |
| Polar Aprotic | Acetonitrile, Acetone, THF | Heptane, Hexane, Water | Vapor Diffusion, Solvent Layering, Slow Cooling |
| Chlorinated | Dichloromethane (DCM) | Heptane, Hexane | Slow Evaporation (in a fume hood), Vapor Diffusion |
| Mixed Solvents | Ethyl Acetate / Heptane | (Adjust ratio) | Slow Cooling, Slow Evaporation |
Q: Should I consider forming a salt of my tertiary amine to aid crystallization?
A: Absolutely. This is one of the most powerful techniques for crystallizing basic compounds like amines.[2][3]
-
Rationale: Converting the neutral amine to a salt (e.g., a hydrochloride or trifluoroacetate salt) introduces strong ionic interactions. These ionic forces can dramatically favor the formation of a stable, well-ordered crystal lattice compared to the weaker intermolecular forces in the neutral compound.[4]
-
How to Proceed:
-
Dissolve your compound in a suitable solvent like methanol or diethyl ether.
-
Slowly add a stoichiometric amount (1.0 equivalent) of an acid (e.g., HCl in ether, or a few drops of trifluoroacetic acid).[4]
-
The resulting salt will often precipitate immediately. You can then recrystallize this salt using the standard techniques described above.
-
Q: What is the most effective crystallization technique when I only have a small amount of material (milligrams)?
A: For small quantities, vapor diffusion is widely considered the best method.[2][3]
-
Rationale: It requires very little material and provides a slow, controlled environment for crystal growth. The setup is simple and minimizes material loss.
-
Procedure: Dissolve your compound in a few drops of a volatile "good" solvent (e.g., DCM) inside a small, open vial. Place this inner vial inside a larger, sealed jar that contains a small amount of a volatile "anti-solvent" (e.g., heptane). The anti-solvent vapor will slowly diffuse into the inner vial, inducing crystallization.[6]
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common crystallization problems.
Caption: A decision-making flowchart for troubleshooting common crystallization issues.
Detailed Experimental Protocols
Protocol 1: Crystallization by Vapor Diffusion
-
Dissolve 5-10 mg of your compound in the minimum amount of a relatively volatile "good" solvent (e.g., 0.2-0.5 mL of DCM or methanol) in a small, narrow vial (e.g., a 2 mL HPLC vial).
-
In a larger vial or small jar (e.g., a 20 mL scintillation vial), add 1-2 mL of a volatile "anti-solvent" in which your compound is insoluble (e.g., hexane, pentane, or diethyl ether).
-
Place the small, open vial containing your compound solution inside the larger jar. Ensure the liquid levels are such that the inner vial will not tip over or be flooded.
-
Seal the larger jar tightly with a cap. The system should be airtight.
-
Allow the sealed system to stand undisturbed at a constant temperature (room temperature or in a refrigerator). Vapors of the anti-solvent will slowly diffuse into the inner vial, reducing the solubility of your compound and inducing slow crystallization over the course of hours to days.[3][6]
Protocol 2: Crystallization by Solvent Layering
-
Dissolve your compound in a minimum amount of a dense "good" solvent (e.g., DCM) in a narrow container, such as a test tube or NMR tube.
-
Very carefully and slowly, add a layer of a less dense "anti-solvent" (e.g., heptane) on top of the solution.[3] Use a pipette or syringe and dispense the anti-solvent against the side of the tube to minimize mixing and create a distinct interface.
-
Seal the tube and let it stand undisturbed.
-
Crystallization will occur slowly at the interface between the two solvents as they gradually mix. This method is excellent for producing high-quality crystals but requires that the two solvents be miscible and have different densities.[3]
References
- BenchChem. (2025). Preventing crystallization in Spiro-NPB thin films. BenchChem Technical Support.
- Thao, S., et al. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
- Anonymous. (n.d.). Guide for crystallization.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Various Authors. (2012, March 14). Why I am not getting crystals? ResearchGate.
- Wikipedia. (n.d.). Crystallization.
- Various Authors. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents? ResearchGate.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. BenchChem.
- wikiHow. (2026, February 19). 9 Ways to Crystallize Organic Compounds.
- BenchChem. (2025). Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes: A Guide for Drug Development Professionals. BenchChem Technical Support.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. unifr.ch [unifr.ch]
- 4. researchgate.net [researchgate.net]
- 5. Crystallization - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
Validation & Comparative
1H NMR Spectral Analysis of 9-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane: A Performance Comparison of Analytical Platforms
Executive Summary
Modern medicinal chemistry has increasingly shifted away from flat, two-dimensional aromatic rings toward three-dimensional spirocyclic scaffolds to improve physicochemical properties and explore novel chemical space[1]. However, this "escape from flatland" introduces significant analytical challenges.
The compound 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane is a highly valuable spirocyclic building block, notably utilized in the development of dual µ-opioid receptor agonists and σ1 receptor antagonists for pain treatment[2]. Due to its rigid spiro[5.5]undecane core, the molecule exhibits severe proton signal overlap in the aliphatic region (1.0–4.0 ppm). This guide objectively compares the performance of three analytical platforms—60 MHz Benchtop NMR, 400 MHz High-Field NMR, and 600 MHz Ultra-High-Field 2D NMR—for the structural elucidation of this scaffold, providing causality-driven experimental protocols and quantitative data.
The Analytical Challenge: Overcoming the "Multiplet Soup"
The structure of 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane consists of an oxa-aza ring and a piperidine ring sharing a single quaternary spiro carbon (C6). This architecture forces the rings into rigid chair conformations. Consequently:
-
Axial/Equatorial Splitting: Protons on the same carbon (e.g., C7 and C11) reside in distinct magnetic environments, leading to complex geminal coupling (
) and second-order roof effects. -
Electronegativity Clustering: The proximity of the oxygen (O1) and two nitrogens (N4, N9) shifts the bulk of the methylene protons (C3, C5, C8, C10) and the N-methyl group into a narrow 2.2–3.0 ppm window.
At lower magnetic fields, the chemical shift dispersion (in Hz) is insufficient to overcome the constant
Platform Comparison & Performance Data
Alternative 1: 60 MHz Benchtop NMR
-
Performance: Poor for structural validation; acceptable for basic reaction monitoring.
-
Drawbacks: Severe second-order effects. The entire 2.2–3.0 ppm region collapses into a single broad envelope. It is impossible to distinguish the N-methyl singlet from the spiro-adjacent methylenes.
Alternative 2: 400 MHz 1D H NMR (Industry Standard)
-
Performance: Moderate. Resolves peripheral protons but leaves core ambiguities.
-
Drawbacks: While the O-CH
(C2) protons are clearly resolved at ~3.70 ppm, the C3, C5, C8, and C10 methylenes overlap heavily with the N9-CH singlet at ~2.25 ppm. Integration can confirm purity, but structural connectivity cannot be unambiguously assigned.
Alternative 3: 600 MHz Ultra-High-Field + 2D NMR Suite (The Gold Standard)
-
Performance: Absolute structural validation.
-
Advantages: The higher
field increases chemical shift dispersion, pulling the N-methyl singlet away from the methylene multiplets. The addition of 2D HSQC (Heteronuclear Single Quantum Coherence) and COSY (Correlation Spectroscopy) allows for the mapping of through-bond connectivity across the spiro junction[3].
Quantitative Data Summary
The following table summarizes the comparative resolution of the target compound across the two primary high-field platforms.
| Proton Position (Assignment) | Expected Chemical Shift ( | 400 MHz 1D Observation | 600 MHz + 2D Observation | Structural Resolution Status |
| C2-H | ~3.70 | Multiplet (Resolved) | Triplet, | Unambiguous |
| C3-H | ~2.90 | Overlapped multiplet | Triplet, | Unambiguous via HSQC |
| C5-H | ~2.70 | Overlapped multiplet | Singlet/ABq | Unambiguous via HMBC |
| C8/C10-H | ~2.40 | Overlapped multiplet | Resolved multiplet | Unambiguous via COSY |
| N9-CH | ~2.25 | Overlapped singlet | Sharp singlet | Unambiguous |
| C7/C11-H | ~1.55, ~1.75 | Broad overlapped multiplet | Distinct axial/equatorial multiplets | Unambiguous via COSY |
Logical Workflow for Platform Selection
Logical workflow for selecting the appropriate NMR platform for spirocyclic scaffolds.
Self-Validating Experimental Protocol (600 MHz 2D Suite)
To ensure scientific integrity and reproducible structural elucidation, the following causality-driven protocol must be utilized when operating the 600 MHz platform.
Step 1: Solvent Selection and Sample Preparation
-
Action: Dissolve 15 mg of 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane in 0.6 mL of CDCl
(containing 0.03% v/v TMS). -
Causality: While DMSO-
is frequently used to suppress exchangeable proton signals (moving the N4-H downfield), its higher viscosity compared to CDCl reduces the molecular tumbling rate in solution. For a rigid spiro[5.5]undecane, this slower tumbling broadens the NMR lines via enhanced transverse relaxation ( ), further obscuring the critical 2.2–3.0 ppm region. CDCl ensures the sharpest possible lines.
Step 2: Inversion-Recovery Check (Self-Validation)
-
Action: Run a rapid inversion-recovery (
) experiment to estimate the longitudinal relaxation time ( ). -
Causality: In rigid spirocyclic systems, protons near the spiro-quaternary carbon (C5, C7, C11) relax at fundamentally different rates compared to the highly mobile peripheral N-methyl protons. Setting an insufficient relaxation delay (
) leads to partial saturation. This self-validating step ensures that the integration of the 3H methyl singlet versus the 4H methylene multiplets is quantitatively accurate[3].
Step 3: 1D H Acquisition
-
Action: Acquire 16 scans with a
pulse angle, an acquisition time (AQ) of 3.0 s, and a of 5.0 s (based on Step 2) at 298 K.
Step 4: 2D HSQC and COSY Acquisition
-
Action: Run a phase-sensitive gradient-enhanced HSQC to correlate protons with their attached carbons, and a DQF-COSY to map the
spin systems across the spiro junction. -
Causality: The HSQC will separate the overlapping 2.2–3.0 ppm proton signals along the
( C) axis, definitively distinguishing the N-CH carbon (~46 ppm) from the N-CH carbons (~50-55 ppm).
References
-
Title: Spirocyclic Scaffolds in Medicinal Chemistry Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists Source: European Journal of Organic Chemistry (Wiley) URL: [Link]
Sources
- 1. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Comparative Guide: Bioactivity of Oxa-diazaspiro vs. Diazaspiro[5.5]undecane Analogs
Executive Summary
This technical guide evaluates the medicinal chemistry trade-offs between diazaspiro[5.5]undecane (all-carbon spiro core with two nitrogens) and its oxa-diazaspiro[5.5]undecane bioisosteres (oxygen insertion into the spirocyclic ring).
While both scaffolds serve as rigid, three-dimensional surrogates for piperazines and morpholines—enabling the "escape from flatland"—they exhibit distinct physicochemical profiles. Diazaspiro analogs typically offer higher basicity and pKa, favoring interactions with aspartate residues in GPCR binding pockets. In contrast, oxa-diazaspiro analogs function as "metabolic hardeners," significantly lowering lipophilicity (LogP) and basicity (pKa) to improve solubility, reduce hERG liability, and block oxidative metabolism.
Part 1: Structural & Physicochemical Analysis
The transition from a diazaspiro to an oxa-diazaspiro scaffold is not merely a structural edit; it is a strategic modulation of the molecule's electronic and physical state.
Comparative Properties Table[1]
| Property | Diazaspiro[5.5]undecane | Oxa-diazaspiro[5.5]undecane | Medicinal Chemistry Implication |
| Core Character | Basic Amine (Piperazine mimic) | Weak Base / Ether (Morpholine mimic) | Determines primary binding interactions (ionic vs. H-bond acceptor). |
| pKa (Secondary Amine) | High (~9.0 – 10.5) | Moderate (~7.5 – 8.5) | Oxygen's inductive effect (-I) lowers pKa, improving membrane permeability and reducing lysosomal trapping. |
| Lipophilicity (cLogP) | Higher | Lower (ΔLogP ≈ -0.5 to -1.0) | Oxa-insertion increases polarity, often resolving solubility issues. |
| H-Bonding | 2 Donors / 2 Acceptors | 1 Donor / 3 Acceptors | Ether oxygen acts as a weak H-bond acceptor, potentially picking up backbone interactions. |
| Metabolic Liability | N-oxidation, α-carbon oxidation | Reduced | Oxygen blocks specific oxidative hotspots on the ring. |
Physicochemical Logic Flow
The following diagram illustrates the causal relationship between the structural modification (Oxygen insertion) and the resulting physicochemical and biological changes.
Caption: Causal flow illustrating how oxygen insertion modulates pKa and LogP, leading to downstream ADMET improvements.
Part 2: Bioactivity & SAR Case Studies
Potency vs. Selectivity (GPCR Targets)
In targets such as CCR5 or MCH1 receptors , a basic nitrogen is often required to form a salt bridge with a conserved aspartic acid residue.
-
Diazaspiro: Often maintains higher potency in these pockets due to its higher pKa, ensuring the amine is protonated at physiological pH.
-
Oxa-diazaspiro: May lose potency if the salt bridge is critical. However, if the binding pocket tolerates a weaker base, the oxa-analog often improves selectivity by reducing non-specific hydrophobic binding.
Metabolic Stability & Toxicity
A critical failure mode for diazaspiro compounds is rapid oxidative clearance or hERG channel inhibition (linked to high lipophilicity + basicity).
-
Case Study (Opioid/Sigma Receptors): In the development of dual
-opioid/ ligands, 1-oxa-4,9-diazaspiro[5.5]undecane derivatives demonstrated a balanced profile.[1][2] The oxygen atom lowered the LogP sufficiently to reduce CNS toxicity risks while maintaining high affinity for the receptor, which accommodates polar cores better than purely hydrophobic ones. -
sEH Inhibitors: In soluble epoxide hydrolase (sEH) inhibitors, the oxa-spiro scaffold improved water solubility by >40-fold compared to the all-carbon spiro counterpart, enabling oral bioavailability without formulation difficulties.
Part 3: Experimental Protocols
To objectively compare these scaffolds, researchers must utilize self-validating protocols that account for the specific stability issues of spirocycles.
Protocol: Comparative Microsomal Stability Assay
This assay determines if the "oxa" switch effectively blocks metabolism.
Reagents:
-
Pooled Liver Microsomes (Human/Rat) (20 mg/mL).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test Compounds (Diaza vs. Oxa analogs) at 1 µM.
-
Internal Standard (e.g., Tolbutamide).
Workflow:
-
Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Add test compound (1 µM final, <0.1% DMSO). Incubate at 37°C for 5 min.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Control: Prepare a parallel set replacing NADPH with buffer to check for chemical instability (non-enzymatic degradation).
-
-
Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 min.
-
Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing the Internal Standard.
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines and .
Protocol Visualization
The following diagram outlines the critical decision points in the stability assay.
Caption: Workflow distinguishing enzymatic metabolism from chemical instability in spirocyclic analysis.
Part 4: Decision Matrix
Use this matrix to select the appropriate scaffold for your lead optimization program.
| Scenario | Recommended Scaffold | Rationale |
| Target requires strong ionic bond (e.g., Asp in GPCR) | Diazaspiro[5.5] | Higher pKa mimics secondary amines/piperazines effectively. |
| Lead compound has high clearance (Microsomal) | Oxa-diazaspiro[5.5] | Oxygen blocks metabolic soft spots and lowers LogD. |
| hERG Inhibition is a concern | Oxa-diazaspiro[5.5] | Lower pKa and lipophilicity reduce affinity for the hERG channel pore. |
| Solubility-limited absorption | Oxa-diazaspiro[5.5] | Significant improvement in thermodynamic solubility (up to 40-fold). |
| Need for vector diversity | Both | Both scaffolds offer orthogonal exit vectors, but Oxa provides unique H-bond acceptor vectors. |
References
-
Burkhard, J. A., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry.[3][4][5][6][7] Angewandte Chemie International Edition. Link
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link
-
Mykhailiuk, P. K. (2019).[1] Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry.[4][7][8] Link
-
Díaz, J. L., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain.[1] Journal of Medicinal Chemistry. Link
-
Zheng, Y., & Tice, C. M. (2016).[9] The Utilization of Spirocyclic Scaffolds in Novel Drug Discovery.[3][4][6][7][9] Expert Opinion on Drug Discovery. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Spirocyclic Building Blocks for Scaffold Assembly [merckmillipore.com]
- 4. Unlocking the Potential of Spirocycles in Medicinal Chemistry - Oreate AI Blog [oreateai.com]
- 5. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
metabolic stability comparison of spirocyclic vs non-spirocyclic ligands
Executive Summary: The "Escape from Flatland"
In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to three-dimensional (3D) spirocyclic architectures is not merely an aesthetic choice—it is a strategic maneuver to optimize Metabolic Stability and Intrinsic Clearance (
As a Senior Application Scientist, I have observed that while planar rings (phenyl, pyridine) and flexible alicycles (piperidine, morpholine) are synthetically convenient, they often suffer from rapid oxidative metabolism and poor physicochemical properties. Spirocyclic scaffolds—specifically spiro[3.3]heptanes , spiro[3.4]octanes , and spirocyclic oxetanes —offer a solution by increasing the fraction of saturated carbon (
This guide provides a technical comparison of these ligand classes, supported by mechanistic insights, experimental data, and validated protocols.
Mechanistic Basis of Stability
The superior metabolic stability of spirocyclic ligands stems from three converging physicochemical factors. It is critical to understand why these structures work before applying them.
Lipophilicity Modulation (The LogD Effect)
Metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily, possess hydrophobic active sites. High lipophilicity is the primary driver of CYP affinity.
-
Non-Spirocyclic (e.g., Gem-dimethyl, Cyclohexyl): High lipophilicity increases non-specific binding and metabolic vulnerability.
-
Spirocyclic: The orthogonal arrangement of rings creates a compact 3D volume that solvates better than flat analogs.[2] For instance, replacing a gem-dimethyl group with a spiro-oxetane significantly lowers LogD (often by >1 unit) without sacrificing steric bulk, directly reducing
.
Conformational Restriction & Steric Shielding
Flexible rings like piperidine can adopt multiple conformations, exposing equatorial protons to CYP heme iron-oxo species.
-
Mechanism: Spirocycles are rigid.[1][2][3] This "locked" conformation can position vulnerable C-H bonds away from the catalytic center of metabolic enzymes.
-
The "Gem-Dimethyl Effect" vs. Spiro: While a gem-dimethyl group blocks metabolism at a specific carbon, it adds lipophilicity. A spirocycle achieves the same blocking effect (removing the abstractable proton) while adding polarity (if heteroatoms are used) or simply maintaining a lower lipophilic profile.
Electronic Deactivation
Spirocyclic oxetanes and azetidines exert strong electron-withdrawing effects.
-
Spiro-Oxetane: The oxygen atom in the strained ring is less basic and electron-withdrawing, deactivating adjacent C-H bonds toward Hydrogen Atom Transfer (HAT) mechanisms, which are the rate-determining steps in CYP-mediated oxidation.
Visualization: The Metabolic Shielding Mechanism
Caption: Comparative interaction of flexible vs. rigid spirocyclic ligands with CYP450 enzymes. The spirocycle reduces affinity via lower lipophilicity and sterically hinders the catalytic approach.
Comparative Performance Data
The following data aggregates findings from key medicinal chemistry campaigns (e.g., Carreira group, Roche, AstraZeneca) comparing bioisosteres directly.
Piperidine vs. Azaspiro[3.3]heptane
Replacing a piperidine ring is a classic "scaffold hop."[4][5]
| Property | Piperidine (Reference) | 2-Azaspiro[3.3]heptane | 1-Azaspiro[3.3]heptane | Impact |
| Topology | 2D / Flexible Chair | 3D / Rigid | 3D / Rigid | "Escape from Flatland" |
| Basicity ( | ~11.0 (High) | ~9.5 (Moderate) | ~9.8 (Moderate) | Reduced hERG liability |
| Lipophilicity ( | 0 (Baseline) | -0.5 to -1.0 | -0.5 to -1.0 | Improved Solubility |
| Metabolic Stability ( | Low (< 15 min) | Medium (~30-60 min) | High (> 120 min) | 2-5x Improvement |
| Solubility | Moderate | High | High | Reduced aggregation |
Morpholine vs. Spirocyclic Oxetane
Morpholine is often used to solubilize lipophilic drugs but can be a metabolic liability.[4][6]
| Ligand Scaffold | Structure Type | Solubility (pH 7.[7]4) | |
| Morpholine | Heterocycle (Ether) | High (> 50 µL/min/mg) | Moderate |
| 2-Oxa-6-azaspiro[3.3]heptane | Spiro-Oxetane | Low (< 10 µL/min/mg) | High (> 200 µM) |
| Gem-dimethyl Morpholine | Substituted Heterocycle | Medium | Low (Lipophilic penalty) |
Key Insight: The spirocyclic oxetane analog (2-oxa-6-azaspiro[3.3]heptane) is a superior bioisostere to morpholine.[8] It prevents the oxidative opening of the morpholine ring while simultaneously lowering LogD, which is rare for a structural addition.
Experimental Protocol: Microsomal Stability Assessment
Standard Operating Procedure (SOP) for Senior Scientists
This protocol is designed to differentiate subtle stability improvements between spirocyclic and non-spirocyclic analogs.
Critical Reagents
-
Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration. Note: Ensure mixed gender pool to average CYP expression.
-
Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+). Why? Direct NADPH oxidation is too fast; regenerating systems maintain constant levels for long incubations.
-
Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).
Workflow Diagram (Automated/Manual)
Caption: Step-by-step workflow for determining intrinsic clearance (
Step-by-Step Methodology
-
Preparation: Prepare a 1 µM solution of the test ligand (spirocyclic vs. control) in 100 mM Phosphate Buffer (pH 7.4). Expert Tip: Keep DMSO < 0.1% to avoid inhibiting CYP enzymes.
-
Pre-incubation: Add liver microsomes (final conc. 0.5 mg/mL) to the compound solution. Incubate at 37°C for 5 minutes. Reason: This allows the compound to bind non-specifically to the protein before metabolism starts, ensuring accurate
kinetics. -
Initiation: Add the NADPH regenerating system to start the reaction.
-
Sampling: At defined time points (0, 5, 15, 30, 45, 60 min), remove aliquots (e.g., 50 µL) and immediately dispense into 150 µL of ice-cold Acetonitrile (Quench Solution).
-
Processing: Vortex for 10 min, centrifuge at 4,000 rpm for 20 min to pellet proteins.
-
Quantification: Inject supernatant into LC-MS/MS. Monitor the depletion of the parent ion.
Calculation of Intrinsic Clearance ( )
Plot ln(% Remaining) vs. Time. The slope is
Interpretation:
- : Highly Stable (Ideal for Spirocycles).
- : Unstable (Typical for simple Piperidines).
Strategic Recommendations
When should you switch to a spirocyclic scaffold?
-
Solubility-Limited Discovery: If your lead series is flat and insoluble, a spiro-switch is the most reliable way to improve Fsp3 and solubility simultaneously.
-
Metabolic Soft Spots: If you identify a specific carbon on a piperidine or cyclohexyl ring that is rapidly hydroxylated, replacing that ring with a spiro[3.3]heptane or spiro-oxetane removes the vulnerable protons entirely.
-
Selectivity Issues: The rigid vectors of spirocycles can differentiate between homologous enzyme isoforms better than flexible rings.
References
-
Burkhard, J. A., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Link
-
Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link
-
Stepan, A. F., et al. (2011). Metabolism-Directed Design of Oxetane-Containing Aryl Sulfonamide Derivatives as Potent and Selective Inhibitors of the Voltage-Gated Sodium Channel Nav1.7. Journal of Medicinal Chemistry. Link
-
Mykhailiuk, P. K. (2023).[9] 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie. Link
-
BenchChem Technical Guides. (2025). Comparative Study of Spiro[3.4]octanols and Their Carbocyclic Analogs. Link
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Spirocyclic Piperidine Bioisostere - Enamine [enamine.net]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. researchgate.net [researchgate.net]
- 8. chimia.ch [chimia.ch]
- 9. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane proper disposal procedures
Operational Guide: Proper Disposal and Handling of 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane
Executive Summary: The "Golden Rules"
-
Classify as Basic Organic Waste: This compound is a spirocyclic amine.[1] It is chemically basic and must be segregated from acidic waste streams to prevent exothermic reactions.[1]
-
No Drain Disposal: Under no circumstances should this compound be discharged into municipal sewage systems.[1]
-
Incineration is Mandatory: The nitrogen content requires high-temperature incineration to prevent the formation of toxic environmental byproducts.[1]
-
Eye Protection is Critical: GHS classification indicates "Serious Eye Damage" (Category 1).[1] Face shields are recommended during handling of the neat substance.[1][2]
Chemical Profile & Hazard Assessment
Before disposal, you must verify the identity and specific hazards of the material.[1]
| Parameter | Data |
| Chemical Name | 9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane |
| CAS Number | 313975-41-6 |
| Molecular Formula | C₉H₁₈N₂O |
| Molecular Weight | 170.25 g/mol |
| Physical State | Solid (as HCl salt) or Viscous Oil (as free base) |
| Acidity/Basicity | Basic (Contains secondary and tertiary amines) |
| GHS Hazards | Danger [1][2][3][4][5][6][7][8]• H318: Causes serious eye damage [1][4]• H315: Causes skin irritation [1][9]• H302: Harmful if swallowed [1]• H335: May cause respiratory irritation |
Scientific Insight: The spirocyclic scaffold (two rings sharing a single atom) creates a rigid structure that often increases metabolic stability but also ensures the amine nitrogens remain accessible and nucleophilic.[1] This makes the compound corrosive to mucous membranes and reactive toward electrophiles (e.g., acid chlorides, anhydrides).[1]
Pre-Disposal Segregation Logic
Proper segregation is the primary defense against laboratory accidents.[1] The following decision tree illustrates how to categorize this waste before it leaves your bench.
Figure 1: Waste segregation logic ensuring separation from acidic waste streams.
Detailed Disposal Workflow
Phase 1: Packaging & Labeling
-
Container Selection:
-
Liquids: Use High-Density Polyethylene (HDPE) carboys or amber glass bottles. Avoid metal containers as amines can corrode certain alloys over time.[1]
-
Solids: Double-bag in 6-mil polyethylene bags or place in a wide-mouth HDPE jar.
-
-
Labeling Requirements:
Phase 2: Waste Stream Assignment
-
Scenario A: Pure Compound (Expired/Unused) [1]
-
Scenario B: Reaction Mixture (in DCM or Chloroform)
-
Scenario C: Reaction Mixture (in Methanol, DMF, or DMSO)
-
Dispose in Non-Halogenated Organic Waste .[1]
-
Phase 3: Final Destruction
-
Method: High-temperature incineration (Rotary Kiln).[1]
-
Rationale: The spiro-ether and diamine functionalities are stable.[1] Biological treatment is ineffective.[1] Incineration at >1000°C ensures complete oxidation of the nitrogen atoms to N₂/NOx (scrubbed) and carbon to CO₂.[1]
Emergency Response: Spills & Exposure
If a spill occurs, the response must be immediate due to the risk of eye damage.[1]
Spill Cleanup Protocol
-
Evacuate & Ventilate: If the spill is >100 mL or generates visible dust/fumes, evacuate the immediate area.[1]
-
PPE Upgrade: Wear nitrile gloves (double gloved), lab coat, and face shield .[1]
-
Containment:
-
Decontamination:
-
Disposal of Cleanup Materials: Place all absorbents and gloves into a sealed bag labeled "Hazardous Waste: Amine Contaminated Debris."[1]
First Aid (Self-Validating Check)
-
Eye Contact: IMMEDIATE flush for 15 minutes.[1][8] Do not wait for EMTs. The basicity can cause saponification of corneal lipids (permanent damage) within seconds.[1]
-
Skin Contact: Wash with soap and water.[1][8][9] Do not use solvents (ethanol/acetone) as they may increase skin absorption.[1]
Compatibility Matrix
| Substance Class | Compatibility Status | Reaction Risk |
| Water | Compatible | Soluble (especially as salt); no violent reaction.[1] |
| Acids (HCl, H₂SO₄) | INCOMPATIBLE | Exothermic acid-base reaction.[1] May cause splattering.[1][9] |
| Oxidizers (H₂O₂, KMnO₄) | INCOMPATIBLE | Potential for fire or generation of toxic N-oxides.[1] |
| Acid Chlorides | INCOMPATIBLE | Violent acylation; generates HCl gas.[1] |
| Halogenated Solvents | Compatible | Safe for temporary storage/transport.[1] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21703959, 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g).[1] Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
Sources
- 1. 4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane | C9H18N2O | CID 21703959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemos.de [chemos.de]
- 3. 1-Oxa-9-azaspiro[5.5]undecane hydrochloride | 1414958-73-8 [sigmaaldrich.com]
- 4. carlroth.com [carlroth.com]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 8. fishersci.com [fishersci.com]
- 9. cosmobiousa.com [cosmobiousa.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
